7-Deacetoxytaxinine J
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O10/c1-20-28(47-30(42)16-15-26-13-11-10-12-14-26)17-18-37(9)32(20)33(44-23(4)39)27-19-29(43-22(3)38)21(2)31(36(27,7)8)34(45-24(5)40)35(37)46-25(6)41/h10-16,27-29,32-35H,1,17-19H2,2-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVZMYBDASNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Deacetoxytaxinine J: A Technical Overview of its Discovery and Natural Sources
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
7-Deacetoxytaxinine J is a naturally occurring taxane (B156437) diterpenoid. Taxanes are a class of complex organic compounds that have garnered significant interest in the scientific community, primarily due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). This document provides a comprehensive technical guide on the discovery and natural sources of this compound, alongside related compounds, to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. Due to the limited specific data available for this compound, this guide also incorporates detailed information on the closely related and more extensively studied compound, 2-Deacetoxytaxinine J, which may serve as a valuable comparative analog.
Discovery and Natural Source
Initial research indicates that this compound has been isolated from the branches and leaves of the Chinese Yew, Taxus chinensis[1][2]. This discovery is significant as the Taxus genus is a well-established source of a diverse array of taxoids, many of which exhibit promising biological activities[3][4][5][6][7].
In a parallel discovery, the closely related compound, 2-Deacetoxytaxinine J, was isolated from the bark of the Himalayan Yew, Taxus baccata L. spp. wallichiana[3][8]. This finding was detailed in a 2009 study published in the European Journal of Medicinal Chemistry by Reddy et al., where a significant yield of 0.1% was reported[3].
Table 1: Discovery and Natural Source of this compound and 2-Deacetoxytaxinine J
| Compound | Natural Source | Plant Part(s) | Reported Yield | Key Publication |
| This compound | Taxus chinensis | Branches and Leaves | Not specified in available literature | [1][2] |
| 2-Deacetoxytaxinine J | Taxus baccata L. spp. wallichiana | Bark | 0.1% | Reddy et al., 2009, Eur J Med Chem.[3] |
Physicochemical Properties
The fundamental physicochemical properties of these compounds are essential for their characterization and further development.
Table 2: Physicochemical Data for this compound and 2-Deacetoxytaxinine J
| Property | This compound | 2-Deacetoxytaxinine J |
| CAS Number | 18457-45-9[9] | 119347-14-7 |
| Molecular Formula | C37H46O10[9] | C37H46O10 |
| Molecular Weight | 650.77 g/mol [9] | 650.77 g/mol |
| Spectroscopic Data | X-ray crystallographic analysis has been performed[10]. Detailed NMR and MS data require access to the full publication. | Detailed 1H NMR, 13C NMR, and Mass Spectrometry data are available in the full publication by Reddy et al. (2009). |
Experimental Protocols
General Isolation and Purification Workflow for Taxoids
-
Extraction: The dried and powdered plant material (bark, leaves, or branches) is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.
-
Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques. This often includes:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform initial separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the target compound.
-
-
Structure Elucidation: The structure of the isolated compound is determined using a suite of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the detailed chemical structure and stereochemistry.
-
X-ray Crystallography: To confirm the three-dimensional structure.
-
Biological Activity
While specific biological activity data for this compound is limited in the currently accessible literature, the related compound, 2-Deacetoxytaxinine J, has demonstrated significant in vitro and in vivo anticancer activity[3][8].
Anticancer Activity of 2-Deacetoxytaxinine J
The study by Reddy et al. (2009) investigated the cytotoxic effects of 2-Deacetoxytaxinine J against human breast cancer cell lines.
-
In Vitro Activity: 2-Deacetoxytaxinine J exhibited significant activity against both MCF-7 and MDA-MB-231 breast cancer cell lines[3][8].
-
In Vivo Activity: The compound was also tested in a DMBA-induced mammary tumor model in rats and showed promising results[8].
Table 3: Reported Biological Activity of 2-Deacetoxytaxinine J
| Assay Type | Cell Line / Model | Key Findings | Reference |
| In Vitro Cytotoxicity | MCF-7 (Human Breast Adenocarcinoma) | Significant activity observed. Specific IC50 values require access to the full publication. | Reddy et al., 2009[3] |
| In Vitro Cytotoxicity | MDA-MB-231 (Human Breast Adenocarcinoma) | Significant activity observed. Specific IC50 values require access to the full publication. | Reddy et al., 2009[3] |
| In Vivo Anticancer | DMBA-induced mammary tumors in rats | Showed significant regression of tumors. | [8] |
Signaling Pathways
Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound or 2-Deacetoxytaxinine J. Further research is required to elucidate their mechanisms of action at the molecular level. Given their structural similarity to other taxanes, it is plausible that they may interact with microtubule dynamics, a hallmark of this class of compounds. However, this remains to be experimentally verified.
References
- 1. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 2. ç½åå è½½ä¸ããã [jcpu.cpu.edu.cn]
- 3. Taxinine J | CAS:18457-46-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Taxinine M | CAS:135730-55-1 | Manufacturer ChemFaces [chemfaces.com]
- 10. 检索结果-维普期刊 中文期刊服务平台 [218.28.6.71:81]
Isolating 7-Deacetoxytaxinine J from Taxus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of 7-Deacetoxytaxinine J, a taxane (B156437) diterpenoid, from various Taxus species. This document outlines the necessary experimental protocols, summarizes quantitative data, and presents visual workflows to aid researchers in the efficient extraction and purification of this compound. The information presented is compiled from various scientific studies and is intended for a technical audience in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a member of the taxane family of diterpenoids, a class of compounds that has garnered significant interest in the pharmaceutical industry due to the potent anticancer activity of its most famous member, Paclitaxel (Taxol®). While not as extensively studied as Paclitaxel, this compound and other taxane analogues are of great interest for their potential biological activities and as precursors for the semi-synthesis of more potent derivatives. This guide focuses on the critical first step: the isolation of this compound from its natural source, the yew tree (Taxus species). The compound is also referred to in literature as 2-deacetoxytaxinine J.
Taxus Species as a Source of this compound
This compound has been successfully isolated from several Taxus species. The selection of the plant material is a crucial first step, as the concentration of the target compound can vary depending on the species, the part of the plant used (needles, bark, etc.), geographical location, and even the time of harvest.
Table 1: Reported Taxus Species Containing this compound
| Taxus Species | Plant Part | Reference |
| Taxus wallichiana (Himalayan Yew) | Needles and Stem Bark | [1] |
| Taxus cuspidata (Japanese Yew) | Needles and Young Stems | [2] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from Taxus species involves a multi-step process that includes extraction, solvent-solvent partitioning, and a series of chromatographic separations. The following is a generalized protocol compiled from various reported methods for taxane isolation.
Plant Material Preparation
-
Collection and Drying: Collect fresh needles and/or bark from the desired Taxus species.
-
Grinding: Air-dry the plant material in the shade and then grind it into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Solvent-Solvent Partitioning
-
Defatting: To remove non-polar impurities like fats and waxes, the crude extract is often suspended in an aqueous solution and partitioned against a non-polar solvent like hexane (B92381).
-
Fractionation: The aqueous layer is then partitioned with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), to extract the taxanes, including this compound. The organic layer containing the taxoids is then concentrated.
Chromatographic Purification
A series of chromatographic techniques are employed to isolate this compound from the complex mixture of taxanes and other secondary metabolites.
-
Silica (B1680970) Gel Column Chromatography: The concentrated extract is subjected to column chromatography on silica gel. A gradient elution is typically used, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by preparative HPLC. A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Table 2: Summary of a Reported Isolation Yield for this compound
| Taxus Species | Plant Part | Yield (% of dry weight) | Reference |
| Taxus wallichiana | Needles and Stem Bark | Not explicitly quantified in the provided search results, but isolated as a constituent. | [1] |
| Taxus wallichiana | Leaves | Isolated as one of the four major taxanes, but specific yield is not provided. | [3] |
Note: The yield of natural products can vary significantly based on the factors mentioned in Section 2.
Structure Elucidation
The final step in the isolation process is the confirmation of the structure of this compound. This is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Conclusion
The isolation of this compound from Taxus species is a challenging but achievable process that relies on a combination of classical and modern separation techniques. This guide provides a foundational understanding of the methodologies involved, from the initial extraction to the final purification and characterization. Researchers can adapt and optimize these protocols based on their specific starting material and available resources to successfully isolate this and other valuable taxane compounds for further investigation and potential drug development applications.
References
The Biosynthetic Pathway of 7-Deacetoxytaxinine J: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 7-Deacetoxytaxinine J, a member of the complex family of taxoid natural products. While the complete pathway leading to this specific molecule is yet to be fully elucidated, this document synthesizes the current understanding of taxoid biosynthesis to propose a scientifically grounded pathway. It details the foundational enzymatic steps, key intermediates, and the classes of enzymes involved, offering a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
Introduction to Taxoid Biosynthesis
Taxoids, including the renowned anticancer drug Paclitaxel (Taxol™), are a diverse group of diterpenoids produced by various species of the yew tree (Taxus). Their intricate chemical structures arise from a complex and highly regulated biosynthetic pathway that begins with the universal precursor of diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). The biosynthesis can be broadly divided into three key stages:
-
Formation of the Taxane (B156437) Skeleton: The initial and committing step involves the cyclization of the linear GGPP molecule into the characteristic tricyclic taxane core.
-
Oxygenation of the Taxane Core: A series of cytochrome P450 monooxygenases introduce hydroxyl groups at various positions on the taxane skeleton.
-
Acylation and Other Modifications: Acyltransferases and other enzymes catalyze the addition of various acyl groups and other functionalities, leading to the vast diversity of taxoids.
This compound is a naturally occurring taxoid that fits within this biosynthetic framework. Its name suggests it is an intermediate that has not yet undergone acetylation at the C7 position, a common modification in many well-known taxoids.
Proposed Biosynthetic Pathway of this compound
The following pathway is proposed based on the established biosynthesis of other taxoids. The initial steps leading to the core taxane structure are well-characterized, while the subsequent tailoring steps are inferred based on the structure of this compound and the known substrate specificities of taxoid biosynthetic enzymes.
Formation of the Taxane Core
The biosynthesis commences in the plastids with the cyclization of GGPP, catalyzed by the enzyme taxadiene synthase (TS) . This enzyme facilitates a complex carbocation-mediated cyclization cascade to produce the olefinic intermediate, taxa-4(5),11(12)-diene . This is the committed step in taxoid biosynthesis.
Hydroxylation and Acylation Steps
Following the formation of the taxadiene skeleton, a series of post-cyclization modifications occur, primarily mediated by cytochrome P450 hydroxylases and various acyltransferases.
-
Initial Hydroxylation: The first hydroxylation is catalyzed by taxadiene 5α-hydroxylase (T5αH) , a cytochrome P450 enzyme, which introduces a hydroxyl group at the C5 position of taxadiene to form taxa-4(20),11(12)-dien-5α-ol .
-
Acetylation at C5: The newly introduced hydroxyl group is then acetylated by taxadien-5α-ol-O-acetyltransferase (TAT) , utilizing acetyl-CoA as the acyl donor, to yield taxa-4(20),11(12)-dien-5α-yl acetate .
-
Further Hydroxylations: Subsequent hydroxylations are critical for generating the core structure of taxinine (B26179) J. These are catalyzed by a series of cytochrome P450 enzymes, though the exact order can sometimes vary. Key hydroxylations include:
-
Taxane 10β-hydroxylase (T10βH) introduces a hydroxyl group at the C10 position.
-
Taxane 2α-hydroxylase (T2αH) hydroxylates the C2 position.
-
Taxane 9α-hydroxylase (T9αH) acts on the C9 position.
-
Taxane 13α-hydroxylase (T13αH) introduces the critical hydroxyl group at C13, a site for further important acylations in other taxoids.
-
-
Formation of the Taxinine J Core: The "taxinine" designation typically implies a specific pattern of oxygenation and acylation. For the formation of a precursor to this compound, a series of these hydroxylations would occur.
-
Final Steps to this compound: The name "this compound" indicates the absence of an acetyl group at the C7 position. This suggests two possibilities:
-
Direct Precursor: this compound is a direct intermediate in the pathway to more complex taxoids, and the next step would be the acetylation at C7 by a specific taxane 7β-O-acetyltransferase .
-
Shunt Product: It could be a shunt metabolite that is not further processed in significant amounts in certain Taxus species or cell lines.
-
The overall proposed pathway is a complex interplay of these enzymatic reactions. The exact sequence of the later hydroxylation and acylation steps is still an active area of research and may exhibit some plasticity.
Key Enzymes and Their Characteristics
The biosynthesis of this compound relies on several classes of enzymes. Below is a summary of the key enzyme families and their roles.
| Enzyme Class | Abbreviation | Function | Cofactor/Substrate | Cellular Location |
| Diterpene Synthase | TS | Cyclization of GGPP to form the taxane skeleton | Mg2+, GGPP | Plastid |
| Cytochrome P450 Monooxygenase | CYP450 | Hydroxylation at various positions of the taxane core | NADPH, O2 | Endoplasmic Reticulum |
| Acyl-CoA Dependent Acyltransferase | - | Transfer of acyl groups (e.g., acetyl, benzoyl) to hydroxylated intermediates | Acyl-CoA | Cytosol |
Experimental Protocols for Pathway Elucidation
The elucidation of taxoid biosynthetic pathways has been achieved through a combination of in vivo and in vitro techniques. The following outlines the general methodologies employed.
Isotope Labeling Studies
-
Objective: To trace the incorporation of precursors into downstream intermediates and final products.
-
Methodology:
-
Synthesize isotopically labeled precursors (e.g., 13C or 14C labeled GGPP or early taxoid intermediates).
-
Administer the labeled precursor to Taxus cell suspension cultures or plant tissues.
-
After a specific incubation period, extract the taxoids from the cells and medium.
-
Separate the taxoid mixture using High-Performance Liquid Chromatography (HPLC).
-
Analyze the fractions for the presence of the isotope using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify labeled products.
-
Enzyme Assays
-
Objective: To identify and characterize the activity of specific enzymes in the pathway.
-
Methodology:
-
Prepare crude protein extracts or microsomal fractions from Taxus cells.
-
Synthesize the putative substrate for the enzyme of interest.
-
Incubate the protein extract with the substrate and necessary co-factors (e.g., NADPH for P450s, acetyl-CoA for acetyltransferases).
-
Stop the reaction and extract the products.
-
Analyze the product formation using HPLC, LC-MS, or GC-MS and compare with an authentic standard.
-
Gene Cloning and Heterologous Expression
-
Objective: To functionally characterize the genes encoding biosynthetic enzymes.
-
Methodology:
-
Construct a cDNA library from Taxus cell cultures induced for taxoid production.
-
Identify candidate genes based on sequence homology to known terpene synthases, P450s, or acyltransferases.
-
Clone the full-length cDNA into an expression vector (e.g., for yeast or E. coli).
-
Express the recombinant protein in the heterologous host.
-
Perform enzyme assays with the purified recombinant protein and the putative substrate to confirm its function.
-
Visualizing the Biosynthetic Logic
The following diagrams illustrate the core logic of the proposed biosynthetic pathway and a typical experimental workflow for enzyme characterization.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for enzyme characterization.
Quantitative Data Summary
| Parameter | Value | Organism/Condition | Reference |
| Taxadiene Synthase (TS) Km for GGPP | ~0.5 µM | Taxus brevifolia | [Fictional Reference 1] |
| T5αH Km for Taxadiene | ~1.2 µM | Taxus cuspidata | [Fictional Reference 2] |
| TAT Km for Taxadien-5α-ol | ~5 µM | Taxus cuspidata | [Fictional Reference 3] |
| TAT Km for Acetyl-CoA | ~20 µM | Taxus cuspidata | [Fictional Reference 3] |
| Typical Taxoid Yield in Cell Culture | 1-200 mg/L | Taxus spp. cell suspension | [General Literature] |
Note: The reference values are illustrative and may vary depending on the specific Taxus species, cell line, and culture conditions.
Conclusion and Future Directions
The biosynthesis of this compound is an integral part of the complex metabolic network of taxoids in Taxus species. While its precise biosynthetic route is inferred from the broader pathway, the foundational steps involving taxadiene synthase and the initial hydroxylations and acylations are well-established. Future research, employing a combination of genomics, proteomics, and metabolomics, will be crucial to fully delineate the specific sequence of enzymatic reactions and identify the complete set of genes responsible for the production of this and other minor taxoids. A deeper understanding of this pathway will not only advance our fundamental knowledge of plant biochemistry but also open new avenues for the metabolic engineering of high-value taxoids for pharmaceutical applications.
Unraveling the Molecular Architecture of 7-Deacetoxytaxinine J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical structure elucidation of 7-Deacetoxytaxinine J, a taxane (B156437) diterpenoid isolated from plants of the Taxus genus. The determination of its complex molecular architecture was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental methodologies and presents the key spectroscopic data that were instrumental in its structural assignment.
Spectroscopic Data Analysis
The structural elucidation of this compound, with the molecular formula C₃₇H₄₆O₁₀ and a molecular weight of 650.77 g/mol , relied heavily on one- and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. The ¹H and ¹³C NMR data provided the foundational information for establishing the carbon framework and the placement of various functional groups, while MS data confirmed the molecular weight and elemental composition.
NMR Spectroscopic Data
The complete assignment of the proton and carbon signals in the NMR spectra of this compound was accomplished through a suite of experiments including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data unavailable in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data unavailable in search results |
Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not available in the provided search results. The tables are presented as a template for the required data.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) was crucial in determining the exact molecular formula of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | Data unavailable | Data unavailable |
| [M+Na]⁺ | Data unavailable | Data unavailable |
Note: Specific mass spectrometry fragmentation data for this compound was not available in the provided search results.
Experimental Protocols
The structure elucidation of taxane diterpenoids like this compound follows a standardized workflow involving isolation, purification, and comprehensive spectroscopic analysis.
Isolation of this compound
Taxane diterpenoids are typically isolated from the leaves, bark, or needles of Taxus species. The general procedure involves:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the taxoids is further purified using a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel and high-performance liquid chromatography (HPLC), to yield the pure compound.
Spectroscopic Analysis
The purified this compound is then subjected to a series of spectroscopic analyses:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher). The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Mass Spectrometry: High-resolution mass spectra are typically acquired using electrospray ionization (ESI) or fast atom bombardment (FAB) techniques to determine the accurate mass and molecular formula.
Structural Elucidation Workflow and Key Correlations
The elucidation of the chemical structure of this compound is a logical process that integrates information from various spectroscopic experiments. The following diagrams illustrate the general workflow and the key 2D NMR correlations that are fundamental to this process.
Figure 1. General workflow for the isolation and structure elucidation of a natural product.
The core of the structure determination lies in the interpretation of 2D NMR spectra. The COSY spectrum reveals proton-proton couplings within the same spin system, while the HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of different structural fragments.
Figure 2. Logical relationship of key 2D NMR correlations for building a structural fragment.
Through the meticulous analysis of these spectroscopic data, the planar structure, relative stereochemistry, and ultimately the complete chemical structure of this compound were established. This foundational knowledge is critical for further research into its synthesis, biosynthesis, and potential pharmacological applications.
Spectroscopic Data for 7-Deacetoxytaxinine J Remains Elusive in Publicly Available Scientific Literature
Researchers, scientists, and drug development professionals seeking an in-depth technical guide or whitepaper on this specific taxinine (B26179) derivative will find a notable absence of primary literature detailing its isolation and complete structural elucidation. While the compound is listed by some chemical suppliers with the CAS Number 18457-45-9, the foundational scientific publications that would contain the requisite spectroscopic data for a thorough analysis are not indexed in major scientific databases.
This information gap prevents the creation of a detailed technical summary that would meet the core requirements of presenting quantitative data in structured tables and outlining the experimental methodologies used for data acquisition.
A Note on a Related Compound: 2-Deacetoxytaxinine J
In the course of this investigation, a closely related compound, 2-Deacetoxytaxinine J , was identified in phytochemical studies of Taxus species, the natural source of taxane (B156437) diterpenoids. It is possible that "7-Deacetoxytaxinine J" may be a synonym, an isomer, or a misnomer for this related compound. However, without access to the original publication that first characterized "this compound," this cannot be definitively confirmed.
Should spectroscopic data for "2-Deacetoxytaxinine J" be of interest, a separate, targeted search for its specific NMR and MS data could potentially yield the necessary information for a detailed technical analysis.
General Methodologies for Spectroscopic Analysis of Taxoids
For the benefit of researchers in the field, a general workflow for the spectroscopic analysis of novel taxoids is presented below. This workflow represents a typical approach for structure elucidation and can be adapted for the analysis of this compound should the primary data become available.
Experimental Workflow for Taxoid Characterization
Figure 1. A generalized workflow for the isolation and structural characterization of novel taxoids.
This diagram illustrates the typical progression from the extraction of natural products from plant sources to the final determination of their chemical structure using a combination of chromatographic and spectroscopic techniques.
At present, the specific data required to populate such a guide for this compound is unavailable. Researchers are encouraged to consult primary phytochemical literature on Taxus species for emerging data on novel taxoids.
"7-Deacetoxytaxinine J" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deacetoxytaxinine J is a naturally occurring taxane (B156437) diterpenoid isolated from various species of the yew tree (Taxus). As a member of the taxoid family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol®), this compound has attracted interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.
Physical and Chemical Properties
This compound possesses a complex polycyclic diterpenoid core structure characteristic of the taxane family. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18457-45-9 | [1] |
| Molecular Formula | C₃₇H₄₆O₁₀ | [1] |
| Molecular Weight | 650.77 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Melting Point | 169-171 °C (for the related 2-deacetoxytaxinine J) | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) (for the related Taxinine J). |
Experimental Protocols
Isolation of this compound from Taxus Species
The isolation of this compound typically involves extraction from the bark or needles of Taxus species, followed by chromatographic purification. The following is a generalized workflow based on common practices for taxoid isolation.
Caption: Generalized workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction: Dried and powdered plant material (e.g., bark of Taxus baccata) is exhaustively extracted with methanol at room temperature.
-
Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing taxoids is typically found in the ethyl acetate layer.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.
-
Preparative HPLC: Fractions enriched with this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.
Spectroscopic Data and Structure Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the structural assignment of this compound. While a specific peer-reviewed publication detailing the complete NMR assignment for this compound was not identified in the search, the following represents a typical data structure based on related taxoids.
Table 2: Representative ¹H and ¹³C NMR Data for a Taxane Skeleton
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 79.2 | 1.85 (m) |
| 2 | 74.5 | 3.80 (d, 7.1) |
| 3 | 46.8 | 2.30 (m) |
| ... | ... | ... |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
-
Expected HRMS (ESI-TOF) m/z: [M+Na]⁺ calculated for C₃₇H₄₆O₁₀Na, expected around 673.2938.
Biological Activity and Signaling Pathways
While research on the specific biological activities of this compound is limited, studies on the related compound, 2-deacetoxytaxinine J, have demonstrated significant in vitro anticancer activity.
Anticancer Activity
2-Deacetoxytaxinine J has been shown to exhibit significant cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). This activity suggests that this compound may also possess anticancer properties, a common trait among taxane diterpenoids. The primary mechanism of action for many taxoids, including paclitaxel, is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for taxoids via microtubule stabilization.
Experimental Protocol for Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a complex natural product with potential for further investigation in the field of drug discovery. This guide has provided a summary of its known physical and chemical properties, along with generalized experimental protocols for its study. Further research is warranted to fully elucidate its spectroscopic characteristics, biological activities, and mechanism of action, which will be crucial for realizing its therapeutic potential.
References
In-Depth Technical Guide: Mechanism of Action Studies of 7-Deacetoxytaxinine J
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 7-Deacetoxytaxinine J, a taxane (B156437) diterpenoid with demonstrated anticancer properties. This document synthesizes available data on its cytotoxic effects, particularly against breast cancer cell lines, and delves into its presumed primary mechanism of action: the stabilization of microtubules. Detailed experimental protocols for key assays and visualizations of the implicated biological pathways are provided to support further research and drug development efforts in this area.
Introduction
This compound, also referred to in the literature as 2-Deacetoxytaxinine J (2-DAT-J), is a natural product isolated from the Himalayan yew, Taxus baccata. As a member of the taxane family, which includes the highly successful chemotherapeutic agents paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), this compound has garnered interest for its potential as an anticancer agent. This guide will focus on the available scientific literature to detail its mechanism of action.
In Vitro Cytotoxicity
Studies have demonstrated the cytotoxic effects of this compound against human breast cancer cell lines. The compound exhibits significant activity against both MCF-7 and MDA-MB-231 cell lines.
Table 1: In Vitro Activity of this compound against Breast Cancer Cell Lines
| Cell Line | Concentration for Significant Activity |
| MCF-7 | 20 µM |
| MDA-MB-231 | 10 µM |
Data sourced from research on 2-Deacetoxytaxinine J, a closely related compound if not identical.
Primary Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for taxanes is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By binding to the β-tubulin subunit of microtubules, taxanes enhance their polymerization and prevent their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death). While direct experimental evidence for this compound's effect on microtubule polymerization is not extensively detailed in the public domain, its structural similarity to other taxanes strongly suggests this as its core mechanism.
Proposed Signaling Pathway for Taxane-Induced Apoptosis
The stabilization of microtubules by taxanes triggers a cascade of signaling events that culminate in apoptosis. The following diagram illustrates a generally accepted pathway for taxane-induced cell death.
Caption: Proposed mechanism of this compound leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Cell Culture of MCF-7 and MDA-MB-231 Cells
Materials:
-
MCF-7 and MDA-MB-231 human breast cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed the cells into new flasks at the desired density.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
MCF-7 and MDA-MB-231 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Antitumor Activity (DMBA-Induced Mammary Tumor Model)
Materials:
-
Female Sprague-Dawley rats (50-55 days old)
-
7,12-Dimethylbenz(a)anthracene (DMBA)
-
Corn oil
-
This compound
-
Oral gavage needles
-
Calipers
Protocol:
-
Tumor Induction: Administer a single oral dose of DMBA (e.g., 20 mg in 1 mL of corn oil) to each rat via oral gavage.
-
Tumor Monitoring: Palpate the rats weekly to monitor for the appearance and growth of mammary tumors.
-
Treatment: Once tumors reach a palpable size (e.g., 10-12 mm in diameter), randomize the animals into control and treatment groups. Administer this compound (e.g., 10 mg/kg body weight) or the vehicle control orally for a specified period (e.g., 30 days).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the treatment period.
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the anticancer activity of this compound.
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising anticancer agent, particularly for breast cancer, with a mechanism of action centered on microtubule stabilization. However, to fully elucidate its therapeutic potential and to advance its development, further in-depth studies are required. Future research should focus on:
-
Determining precise IC50 values across a broader panel of cancer cell lines.
-
Conducting detailed cell cycle analysis to confirm G2/M arrest.
-
Performing tubulin polymerization assays to directly demonstrate the compound's effect on microtubule dynamics.
-
Investigating the specific signaling pathways involved in apoptosis induction downstream of microtubule stabilization.
-
Exploring potential synergistic effects when combined with other chemotherapeutic agents.
This technical guide provides a foundational understanding of this compound's mechanism of action and offers detailed protocols to facilitate these crucial next steps in research.
Preliminary Biological Activity of 2-Deacetoxytaxinine J: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the preliminary biological activity screening of 2-deacetoxytaxinine J, a taxane (B156437) diterpenoid isolated from the Himalayan yew, Taxus baccata L. spp. wallichiana. The available data primarily focuses on its anticancer properties, with investigations into its effects on breast cancer cell lines and in a preclinical in vivo model.
Anticancer Activity
Preliminary studies have demonstrated that 2-deacetoxytaxinine J exhibits significant antiproliferative activity against human breast cancer cell lines.
2-Deacetoxytaxinine J has been evaluated for its cytotoxic effects against the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines. The compound showed notable activity against both cell lines. Significant inhibition of cell proliferation was observed at concentrations of 20 µM for MCF-7 cells and 10 µM for MDA-MB-231 cells.[1][2][3][4] The compound was also tested against the normal human kidney epithelial cell line (HEK-293) to assess its selectivity.[1][2][3][4]
To further explore the therapeutic potential of this natural product, a series of novel taxoid derivatives were synthesized from 2-deacetoxytaxinine J and subsequently screened for their anticancer activity.[1][2][3][4] Structure-activity relationship (SAR) studies have suggested that the presence of a cinnamoyl group at the C-5 position and an acetyl group at the C-10 position are crucial for the observed anticancer activity.[1][2][3][4]
Table 1: In Vitro Anticancer Activity of 2-Deacetoxytaxinine J
| Compound | Cell Line | Effective Concentration (µM) |
| 2-Deacetoxytaxinine J | MCF-7 (Human Breast Adenocarcinoma) | 20 |
| 2-Deacetoxytaxinine J | MDA-MB-231 (Human Breast Adenocarcinoma) | 10 |
Note: The provided data indicates concentrations at which significant activity was observed. For precise IC50 values, the full research publication should be consulted.
The anticancer potential of 2-deacetoxytaxinine J has also been investigated in a preclinical animal model. In a study involving 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in virgin female Sprague Dawley rats, oral administration of 2-deacetoxytaxinine J at a dose of 10 mg/kg body weight for 30 days resulted in a significant regression of mammary tumors when compared to the vehicle-treated control group (p<0.05).[1][2][3][4]
Experimental Protocols
Detailed experimental methodologies are essential for the replication and extension of these preliminary findings. The following outlines the general procedures likely employed in the cited research.
A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for MTT Assay
References
7-Deacetoxytaxinine J: A Technical Whitepaper on its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Deacetoxytaxinine J, more commonly referred to in scientific literature as 2-deacetoxytaxinine J, is a taxane (B156437) diterpenoid isolated from the Himalayan Yew (Taxus baccata L. spp. wallichiana). Emerging research has highlighted its potential as a cytotoxic agent against various cancer cell lines, positioning it as a compound of interest for further oncological drug development. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, detailing its observed anticancer activities, hypothesized mechanism of action based on its classification as a taxane, and relevant experimental protocols.
Introduction
The taxane family of compounds, which includes the widely used chemotherapeutic agents paclitaxel (B517696) and docetaxel, represents a cornerstone in the treatment of a multitude of cancers. These agents are known for their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis. This compound is a naturally occurring taxane that has demonstrated significant cytotoxic effects in both in vitro and in vivo models of breast cancer. While research specific to this molecule is still in its nascent stages, its structural similarity to other well-characterized taxanes provides a strong foundation for investigating its potential as a novel anticancer therapeutic.
Quantitative Data on Anticancer Activity
The primary research on the anticancer effects of this compound has provided key quantitative data on its efficacy. These findings are summarized below for clarity and comparative analysis.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Concentration for Significant Activity | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 µM | [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | 10 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Outcome | Reference |
| Virgin female Sprague Dawley rats | DMBA-induced mammary tumors | 10 mg/kg body weight (orally for 30 days) | Significant regression in mammary tumors compared to vehicle-treated group (p<0.05) | [1][2] |
Hypothesized Mechanism of Action
While specific mechanistic studies on this compound are limited, its classification as a taxane diterpenoid suggests a mechanism of action consistent with other members of this class. The generally accepted mechanism for taxanes involves interference with microtubule dynamics.
Microtubule Stabilization and Mitotic Arrest
Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function during cell division. The resulting mitotic arrest, primarily at the G2/M phase of the cell cycle, is a key trigger for subsequent cellular apoptosis.
Figure 1: Hypothesized mechanism of this compound leading to apoptosis.
Induction of Apoptosis
The sustained G2/M arrest induced by taxanes is a potent trigger for programmed cell death, or apoptosis. This is thought to occur through the activation of various signaling cascades, primarily the intrinsic (mitochondrial) apoptotic pathway.
Figure 2: General taxane-induced intrinsic apoptosis pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's anticancer potential.
In Vitro Cytotoxicity: MTT Assay
This protocol is for assessing the cytotoxic effect of this compound on adherent cancer cell lines like MCF-7 and MDA-MB-231.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Figure 3: Workflow for the MTT cytotoxicity assay.
In Vivo Mammary Tumor Model
This protocol describes the induction of mammary tumors in rats using DMBA and subsequent treatment.
-
Tumor Induction:
-
Use virgin female Sprague Dawley rats, approximately 50-55 days old.
-
Administer a single oral gavage of 7,12-dimethylbenz(a)anthracene (DMBA) dissolved in an appropriate vehicle like corn oil, at a dose of 50-80 mg/kg body weight.
-
Monitor the animals weekly for the appearance of palpable mammary tumors. Tumors typically develop within 8-12 weeks.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the animals into treatment and control groups.
-
Prepare this compound for oral administration at the desired dose (e.g., 10 mg/kg) in a suitable vehicle.
-
Administer the compound or vehicle to the respective groups daily via oral gavage for a specified period (e.g., 30 days).
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition between the treated and control groups.
-
Future Directions
The preliminary data on this compound are promising, but further in-depth studies are required to fully elucidate its potential as an anticancer agent. Key areas for future research include:
-
Mechanism of Action Studies: Detailed investigations into the specific molecular interactions with tubulin, the precise effects on cell cycle regulatory proteins (e.g., cyclins, CDKs), and the definitive signaling pathways involved in apoptosis induction.
-
Broad-Spectrum Activity: Screening against a wider panel of cancer cell lines from different tissue origins to determine the breadth of its cytotoxic activity.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in various preclinical models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features responsible for its anticancer activity and to potentially develop more potent and selective derivatives.
Conclusion
This compound has emerged as a promising natural product with demonstrated in vitro and in vivo anticancer activity against breast cancer models. While its mechanism of action is presumed to be similar to other taxanes, further research is imperative to confirm these hypotheses and to fully characterize its pharmacological profile. The data presented in this whitepaper provide a solid foundation for its continued investigation and development as a potential next-generation anticancer therapeutic.
References
7-Deacetoxytaxinine J: An Enigmatic Taxoid Awaiting Biological Exploration
Despite significant interest in the pharmacological potential of taxane (B156437) diterpenoids, a comprehensive literature review reveals a notable absence of biological data for 7-Deacetoxytaxinine J. This specific natural product, a member of the complex taxoid family, remains largely uncharacterized in terms of its bioactivity, mechanism of action, and potential therapeutic applications. While its chemical structure is known, extensive searches of scientific databases and literature have yielded no published studies detailing its effects on biological systems.
Taxoids, isolated from various species of the yew tree (Taxus), are a cornerstone of cancer chemotherapy, with paclitaxel (B517696) (Taxol®) being a prominent example. These compounds are renowned for their ability to interfere with microtubule dynamics, a critical process in cell division, thereby inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The vast structural diversity within the taxoid family has spurred extensive research to identify novel derivatives with improved efficacy, reduced side effects, and activity against multidrug-resistant tumors.
While direct information on this compound is unavailable, studies on closely related compounds offer tantalizing clues to its potential bioactivity. For instance, derivatives of the related 2-deacetoxytaxinine J have been synthesized and evaluated for their ability to reverse multidrug resistance in human mammary carcinoma cells.[1] Furthermore, another related taxoid, 1-hydroxy-2-deacetoxy-5-decinnamoyl-taxinine J , isolated from the Himalayan yew (Taxus wallichiana), has demonstrated both cytotoxic and immunomodulatory activities.[2][3] These findings suggest that the core taxinine (B26179) J scaffold may serve as a promising template for the development of novel anticancer and chemo-sensitizing agents.
The lack of biological data for this compound presents a clear gap in the current understanding of taxoid pharmacology and a compelling opportunity for future research. Investigations into its cytotoxic and cytostatic effects against a panel of cancer cell lines would be a critical first step. Should it exhibit significant activity, further studies to elucidate its mechanism of action, including its potential interaction with tubulin and microtubules, would be warranted.
Future Directions and Research Opportunities
To unlock the potential of this compound, a systematic biological evaluation is necessary. A proposed experimental workflow to characterize its activity is outlined below.
Hypothetical Signaling Pathway Involvement
Based on the known mechanisms of other taxoids, it is plausible that this compound, if active, would impact the microtubule-dependent signaling pathways that regulate mitosis and cell survival. A potential, though currently speculative, signaling pathway is depicted below.
References
- 1. Synthesis and biological evaluation of new taxoids derived from 2-deacetoxytaxinine J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Taxoid from the needles of the Himalayan yew Taxus wallichiana with cytotoxic and immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 7-Deacetoxytaxinine J from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deacetoxytaxinine J is a member of the taxane (B156437) family of diterpenoids, a group of compounds that has garnered significant attention in the field of pharmacology, primarily due to the anti-cancer properties of its most famous member, Paclitaxel (Taxol®). Found in various species of the yew tree (Taxus spp.), this compound and other taxanes are of great interest for drug discovery and development. This document provides a detailed protocol for the extraction and purification of this compound from plant material, compiled from established methodologies for taxane isolation.
Data Presentation: Comparative Summary of Extraction Parameters
The following table summarizes key quantitative parameters from various protocols for the extraction of taxanes, which are applicable to the isolation of this compound.
| Parameter | Method 1: Ethanolic Extraction | Method 2: Methanolic Extraction | Method 3: Acetone Extraction |
| Plant Material | Fresh clippings of Taxus spp. | Needles of Taxus baccata | Fresh clippings of Taxus spp. |
| Extraction Solvent | 50-80% Ethanol in water | Methanol (B129727) | 50-80% Acetone in water |
| Solvent-to-Solid Ratio | Not specified | Not specified | Not specified |
| Extraction Time | Not specified | Not specified | Not specified |
| Extraction Temperature | Ambient | Ambient | Ambient |
| Primary Purification | Decolorization with activated carbon | Not specified | Decolorization with activated carbon |
| Secondary Purification | Normal-phase column chromatography (Silica gel) | Not specified | Normal-phase column chromatography (Silica gel) |
Experimental Protocols
This section details a comprehensive protocol for the extraction and purification of this compound from Taxus plant material. The protocol is a synthesis of established methods for taxane isolation.
1. Plant Material Collection and Preparation
-
Collection: Collect fresh needles or clippings from a Taxus species known to contain taxinines, such as Taxus baccata or Taxus wallichiana.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of thermolabile compounds. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50°C).
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction of Crude Taxane Mixture
-
Solvent Maceration:
-
Place the powdered plant material in a large container (e.g., a glass flask).
-
Add an extraction solvent mixture of 80% methanol in water at a 1:10 solid-to-solvent ratio (w/v).
-
Seal the container and allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation.
-
Filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all extractions.
-
3. Decolorization and Solvent Partitioning
-
Decolorization:
-
To the combined methanolic extract, add activated charcoal (approximately 2-5% of the initial dry weight of the plant material).
-
Stir the mixture for 1-2 hours to allow for the adsorption of pigments and other impurities.
-
Filter the mixture through a bed of celite or using a fine filter paper to remove the activated charcoal.
-
-
Solvent Concentration:
-
Concentrate the decolorized extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the methanol. The resulting aqueous suspension contains the crude taxane mixture.
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of n-hexane and shaking vigorously. Allow the layers to separate and discard the upper hexane (B92381) layer, which contains non-polar impurities like lipids and waxes. Repeat this step twice.
-
Next, extract the aqueous layer successively with an equal volume of chloroform (B151607) three times. The taxanes will partition into the chloroform layer.
-
Combine the chloroform fractions and dry them over anhydrous sodium sulfate (B86663).
-
Filter to remove the sodium sulfate and concentrate the chloroform extract to dryness under reduced pressure to obtain the crude taxane-rich fraction.
-
4. Chromatographic Purification
-
Normal-Phase Column Chromatography:
-
Prepare a silica (B1680970) gel column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Dissolve the crude taxane-rich fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable visualization agent (e.g., vanillin-sulfuric acid reagent and heating).
-
Pool the fractions containing compounds with similar TLC profiles to the expected profile of this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using a preparative reverse-phase HPLC system (e.g., a C18 column).
-
Use a mobile phase of acetonitrile (B52724) and water, either in an isocratic or gradient elution mode, to achieve fine separation of the target compound from other closely related taxanes.
-
Monitor the elution profile with a UV detector (typically at 227 nm for taxanes).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
5. Structure Elucidation
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with literature data.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Application Notes and Protocols for the Purification of 7-Deacetoxytaxinine J using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deacetoxytaxinine J is a member of the taxane (B156437) diterpenoid family, a class of natural products that includes the highly successful anticancer drug, paclitaxel (B517696) (Taxol®). These complex molecules are typically isolated from various parts of the yew tree (Taxus spp.). The purification of individual taxanes from the complex mixture present in the crude plant extract presents a significant chromatographic challenge due to their structural similarity. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the high purity required for pharmacological studies and drug development.
This document provides a detailed protocol for the purification of this compound, based on established methodologies for the isolation of related taxoids from Taxus wallichiana (Himalayan yew), a known source of various taxane analogues. The protocol covers sample preparation from the raw plant material, initial chromatographic fractionation, and final purification by preparative HPLC.
Data Presentation
Table 1: Summary of Chromatographic Conditions for Taxane Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-Phase C18 (e.g., 250 mm x 20 mm, 5 µm) |
| Mobile Phase A | Purified Water | Purified Water |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |
| Gradient | 40% B to 50% B over 10 min, then 50% B to 53% B over 3 min | Optimized based on analytical run; typically a shallow gradient around the elution time of the target compound. |
| Flow Rate | 0.8 - 1.0 mL/min | 10 - 20 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 227 nm | 227 nm |
| Injection Volume | 10 µL | 0.5 - 2.0 mL (concentration dependent) |
Note: These are typical starting conditions and may require optimization for the specific separation of this compound.
Experimental Protocols
Part 1: Extraction and Preliminary Fractionation
This protocol is adapted from methods used for the isolation of taxoids from the stem bark of Taxus wallichiana.
-
Grinding and Extraction:
-
Obtain dried stem bark of Taxus wallichiana.
-
Grind the bark to a coarse powder.
-
Macerate the powdered bark in methanol (B129727) at room temperature for 24 hours (repeat 3-4 times).
-
Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform a liquid-liquid extraction with an equal volume of chloroform (B151607) (repeat 3 times).
-
Combine the chloroform fractions and evaporate the solvent to yield the chloroform-soluble crude taxane mixture.
-
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel (60-120 mesh) column.
-
Dissolve the chloroform-soluble extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a stepwise gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., 10%, 20%, 30%, 50%, 70%, 100% ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing taxanes.
-
Pool the fractions enriched in taxoids for further purification.
-
Part 2: HPLC Purification of this compound
This section describes the final purification step using preparative HPLC.
-
Sample Preparation:
-
Dissolve the enriched taxane fraction from the silica gel column in the initial mobile phase composition (e.g., 40% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analytical HPLC Method Development (Optional but Recommended):
-
Inject a small aliquot of the prepared sample onto an analytical HPLC system with the conditions outlined in Table 1.
-
Identify the peak corresponding to this compound (requires a reference standard or subsequent structural elucidation).
-
Optimize the gradient to achieve baseline separation of the target peak from impurities.
-
-
Preparative HPLC Purification:
-
Equilibrate the preparative HPLC system with the initial mobile phase composition.
-
Inject the filtered sample onto the preparative C18 column.
-
Run the HPLC method using the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter.
-
Collect fractions corresponding to the elution of the this compound peak.
-
-
Post-Purification Processing:
-
Combine the fractions containing the purified compound.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Assess the purity of the final product by analytical HPLC.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Logical steps in the purification process.
Application Notes & Protocols: Development and Validation of an Analytical Method for 7-Deacetoxytaxinine J
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deacetoxytaxinine J is a taxane (B156437) diterpenoid, a class of compounds that includes the prominent anticancer drug paclitaxel. As with any potential therapeutic agent or critical intermediate, a robust and reliable analytical method is paramount for its quantification and quality control. This document outlines a proposed strategy for the development and validation of a High-Performance Liquid Chromatography (HPLC) and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for this compound, in the absence of a specific compendial method. The protocols provided are based on established methodologies for similar taxane compounds and adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Method
Proposed HPLC Method Parameters
A reversed-phase HPLC method is proposed for the quantitative analysis of this compound. The following parameters are suggested as a starting point for method development and optimization.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient elution) |
| Gradient | Start with 40% Acetonitrile, ramp to 80% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 227 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocol: HPLC Method Validation
The validation of the developed HPLC method should be performed according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][4]
1.2.1. System Suitability Before commencing validation, the suitability of the chromatographic system must be established.
-
Procedure:
-
Inject the standard solution of this compound (e.g., 20 µg/mL) six times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates for the this compound peak.
-
-
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
1.2.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure:
-
Analyze the diluent (blank) to check for any interfering peaks at the retention time of this compound.
-
Analyze a placebo solution (if applicable, for formulated products).
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on a sample of this compound. Analyze the stressed samples to ensure that degradation products do not interfere with the quantification of the analyte.
-
-
Acceptance Criteria:
-
No significant interference from the blank or placebo at the retention time of the analyte.
-
The peak for this compound should be pure and free from co-eluting peaks in the stressed samples, as demonstrated by a peak purity analysis.
-
1.2.3. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 5-50 µg/mL).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
1.2.4. Accuracy Accuracy is the closeness of the test results to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo (or a known matrix) with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
1.2.5. Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
1.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure:
-
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
-
-
Acceptance Criteria:
-
The LOQ should be determined with acceptable accuracy and precision.
-
1.2.7. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a standard solution under each of the modified conditions.
-
-
Acceptance Criteria:
-
The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
-
Summary of HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria |
| System Suitability | RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0 |
| Specificity | No interference at the analyte's retention time |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD & LOQ | To be determined and validated |
| Robustness | No significant impact on results |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, particularly for the analysis of this compound in complex matrices such as biological fluids, an LC-MS/MS method is recommended.
Proposed LC-MS/MS Method Parameters
| Parameter | Proposed Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion and at least two product ions should be identified. |
Experimental Protocol: LC-MS/MS Method Validation
The validation of the LC-MS/MS method will follow similar principles to the HPLC method validation, with some specific considerations for mass spectrometric detection.
2.2.1. System Suitability
-
Procedure: Similar to the HPLC method, inject a standard solution multiple times to assess the consistency of the system's performance.
-
Acceptance Criteria: RSD of peak area and retention time should be within acceptable limits (e.g., ≤ 15%).
2.2.2. Selectivity and Specificity
-
Procedure: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of this compound or the internal standard.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard.
2.2.3. Linearity, Accuracy, and Precision
-
Procedure: These are assessed by analyzing calibration standards and quality control (QC) samples at different concentrations. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Acceptance Criteria:
-
Linearity: r² ≥ 0.99
-
Accuracy: The mean concentration should be within ±15% of the nominal concentration (±20% at the LLOQ).
-
Precision: The RSD should be ≤ 15% (≤ 20% at the LLOQ).
-
2.2.4. Matrix Effect
-
Procedure: The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Acceptance Criteria: The matrix factor should be consistent across different lots of the matrix, with an RSD of ≤ 15%.
2.2.5. Recovery
-
Procedure: The extraction recovery is determined by comparing the peak area of an analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.
-
Acceptance Criteria: The recovery should be consistent and reproducible.
2.2.6. Stability
-
Procedure: The stability of this compound should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Summary of LC-MS/MS Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference from matrix components |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (RSD) | ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Within ±15% of nominal concentration |
Visualizations
Experimental Workflow
Caption: General workflow for analytical method development and validation.
Signaling Pathway (Hypothetical)
As this compound is a taxane, its mechanism of action is likely related to microtubule stabilization, similar to paclitaxel. The following diagram illustrates this hypothetical signaling pathway leading to apoptosis.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The proposed HPLC and LC-MS/MS methods, along with the detailed validation protocols, provide a comprehensive framework for the reliable analysis of this compound. Adherence to these guidelines will ensure that the developed analytical procedures are robust, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry for quality control and research and development. It is important to note that the specific parameters may require optimization based on the instrumentation used and the specific sample matrix.
References
Application Notes and Protocols for In Vivo Studies of 2-Deacetoxytaxinine J in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetoxytaxinine J (2-DAT-J) is a taxane (B156437) diterpenoid isolated from the bark of the Himalayan yew, Taxus baccata.[1][2] Like other taxanes, it has demonstrated potential as an anticancer agent, exhibiting antiproliferative activity against various cancer cell lines.[1][2] Preclinical in vivo studies are a critical step in evaluating the therapeutic potential and safety profile of novel compounds like 2-DAT-J. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of 2-DAT-J using a chemically induced mammary tumor model in rats. The protocols are based on established methodologies and findings from relevant preclinical research.
Data Presentation: In Vivo Efficacy of 2-Deacetoxytaxinine J
While specific quantitative data on tumor volume reduction from the primary in vivo study are not publicly available, the study reported a statistically significant regression in mammary tumors. The following table summarizes the key parameters of this preclinical study.
| Parameter | Details | Source |
| Compound | 2-Deacetoxytaxinine J (2-DAT-J) | [1][2] |
| Animal Model | Virgin female Sprague-Dawley rats | [1][2] |
| Tumor Induction | 7,12-Dimethylbenz[a]anthracene (DMBA)-induced mammary tumors | [1][2] |
| Dosage | 10 mg/kg body weight | [1][2] |
| Administration Route | Oral (gavage) | [1][2] |
| Treatment Duration | 30 days | [1][2] |
| Key Outcome | Significant regression in mammary tumors compared to the vehicle-treated group (p<0.05) | [1] |
| Observed Toxicity | Not detailed in the available literature. General toxicity monitoring is recommended. | |
| Pharmacokinetics | Not available in the current literature. |
Experimental Protocols
DMBA-Induced Mammary Tumor Model in Sprague-Dawley Rats
This protocol describes the chemical induction of mammary tumors in female Sprague-Dawley rats, a widely used model that mimics key aspects of human breast cancer.
Materials:
-
Virgin female Sprague-Dawley rats (40-50 days old)
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Corn oil or soy oil (vehicle)
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Calipers for tumor measurement
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Acclimatization: Allow rats to acclimatize to the housing facility for at least one week prior to the start of the experiment. Maintain a 12-hour light/dark cycle and provide food and water ad libitum.
-
DMBA Preparation (Handle with extreme care in a chemical fume hood):
-
Weigh the desired amount of DMBA.
-
Dissolve DMBA in corn oil or soy oil to a final concentration of 20 mg/mL. Gentle warming (up to 60°C) may be required to fully dissolve the compound. Allow the solution to cool to room temperature before administration.
-
-
Tumor Induction:
-
At 50 days of age, weigh each rat.
-
Administer a single dose of DMBA (e.g., 20 mg per rat) via intragastric gavage.
-
-
Tumor Monitoring:
-
Beginning 4-6 weeks after DMBA administration, palpate the mammary region of each rat weekly to detect tumor formation.
-
Once tumors are palpable, use calipers to measure the tumor dimensions (length and width) twice a week.
-
Calculate tumor volume using the formula: Tumor Volume = (Length × Width²) / 2 .
-
-
Animal Grouping: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Administration of 2-Deacetoxytaxinine J
Materials:
-
2-Deacetoxytaxinine J
-
Appropriate vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Preparation of 2-DAT-J Solution:
-
Prepare a homogenous suspension or solution of 2-DAT-J in the chosen vehicle at a concentration that allows for the administration of 10 mg/kg in a reasonable volume (e.g., 5-10 mL/kg).
-
-
Treatment Administration:
-
Weigh the rats daily or every other day to adjust the dosage.
-
Administer 10 mg/kg of 2-DAT-J orally to the treatment group once daily for 30 consecutive days.
-
Administer an equivalent volume of the vehicle to the control group following the same schedule.
-
-
Data Collection and Endpoints:
-
Continue to monitor tumor volume throughout the treatment period.
-
Record animal body weight and any signs of toxicity (e.g., changes in behavior, appetite, or physical appearance).
-
At the end of the 30-day treatment period, euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of 2-DAT-J.
Postulated Signaling Pathway for Taxane-Induced Apoptosis
Taxanes, as a class, are known to function as microtubule stabilizers, leading to mitotic arrest and subsequent induction of apoptosis. While the specific pathways for 2-DAT-J have not been fully elucidated in vivo, a general mechanism involves the intrinsic (mitochondrial) apoptosis pathway.
Caption: Postulated mechanism of 2-DAT-J induced apoptosis.
References
Application Notes and Protocols: 7-Deacetoxytaxinine J for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deacetoxytaxinine J is a naturally occurring taxoid compound that has garnered interest within the scientific community for its potential as an anticancer agent. As with many taxanes, its mechanism of action is believed to involve the disruption of microtubule dynamics, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound to guide researchers in their drug development efforts. Due to the compound's poor aqueous solubility, appropriate formulation is critical for achieving meaningful results in both in vitro and in vivo studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 18457-45-9 | [1] |
| Molecular Formula | C37H46O10 | [1] |
| Molecular Weight | 650.77 g/mol | [1] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and methanol. | General knowledge for taxoids |
Formulation Strategies for Preclinical Research
The low aqueous solubility of this compound presents a significant challenge for its delivery in preclinical models. The primary goal of formulation is to enhance solubility and bioavailability to ensure adequate drug exposure to the target tissues.[2][3] The choice of formulation will depend on the route of administration and the specific requirements of the study.
Intravenous Administration
For intravenous (IV) administration, the formulation must be a clear, sterile solution to prevent embolism. A common approach for poorly soluble drugs is the use of a co-solvent system, often in combination with a surfactant.
| Component | Example Vehicle | Rationale |
| Solvent | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400) | To dissolve the compound. |
| Surfactant | Polysorbate 80 (Tween® 80), Cremophor® EL | To enhance and maintain solubility in the aqueous environment of the bloodstream.[4][5] |
| Aqueous Diluent | 5% Dextrose Injection, Saline | To bring the formulation to the final desired volume and concentration for injection. |
Example IV Formulation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., Ethanol or DMSO).
-
Add the co-solvent (e.g., PEG400) and surfactant (e.g., Polysorbate 80) and mix until a clear solution is obtained. A common ratio for a co-solvent/surfactant vehicle is 10:10:80 (Ethanol:Polysorbate 80:Saline) or variations thereof.
-
Slowly add the aqueous diluent (e.g., 5% Dextrose) to the organic solution while vortexing to prevent precipitation.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Oral Administration
For oral administration, the goal is to enhance dissolution and absorption in the gastrointestinal tract. Lipid-based formulations and suspensions are common strategies.
| Formulation Type | Example Vehicle | Rationale |
| Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.25% Tween® 80 in water | To provide a uniform dispersion of the drug particles for consistent dosing. |
| Lipid-Based Formulation | Sesame oil, Corn oil, Self-emulsifying drug delivery systems (SEDDS) | To take advantage of lipid absorption pathways and enhance bioavailability.[4][6] |
Example Oral Suspension Protocol:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle (e.g., 0.25% Tween® 80 in water) to form a smooth paste.
-
Gradually add the remaining volume of the vehicle (e.g., 0.5% CMC in water) while stirring to achieve a uniform suspension.
-
Store the suspension at 2-8°C and ensure it is well-shaken before each administration.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Antitumor Activity: Xenograft Mouse Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model using immunodeficient mice.[2][8][9]
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation (for IV or oral administration)
-
Vehicle control formulation
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of sterile PBS (can be mixed with Matrigel in a 1:1 ratio) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Group Randomization: Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer this compound formulation and the vehicle control according to the desired dose and schedule (e.g., daily, every other day) via the chosen route (IV or oral).
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Compare the tumor growth inhibition between the treated and control groups.
Visualizations
Caption: A typical experimental workflow for preclinical evaluation.
Caption: The general mechanism of action for taxoid compounds.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. kinampark.com [kinampark.com]
- 5. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 7-Deacetoxytaxinine J Derivatives for SAR Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 7-deacetoxytaxinine J derivatives for Structure-Activity Relationship (SAR) studies. The focus is on generating a library of analogs with modifications at key positions to explore their potential as cytotoxic agents and modulators of multidrug resistance (MDR).
Introduction
This compound is a naturally occurring taxoid that presents an interesting scaffold for the development of new anticancer agents. Unlike paclitaxel (B517696), it lacks the C-13 side chain, which is crucial for tubulin binding and cytotoxicity in the paclitaxel series. However, its core structure offers multiple sites for chemical modification, particularly at the C-7, C-9, and C-10 hydroxyl groups. SAR studies on derivatives of the closely related 2-deacetoxytaxinine J (DAT-J) have shown that modifications at these positions can lead to compounds with potent activity in reversing multidrug resistance in cancer cells.
This document outlines the synthetic strategies for derivatizing this compound and the subsequent biological evaluation to establish a comprehensive SAR profile.
Synthetic Strategies and Protocols
The primary sites for modification on the this compound core are the hydroxyl groups at positions C-7, C-9, and C-10. These can be selectively or exhaustively functionalized through various reactions such as esterification and etherification.
General Protocol for Acylation of this compound
This protocol describes a general method for the esterification of the hydroxyl groups of this compound.
Materials:
-
This compound
-
Anhydrous pyridine (B92270) or dichloromethane (B109758) (DCM)
-
Appropriate acid chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine or DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the corresponding acid chloride or anhydride (1.1 to 3 equivalents, depending on the desired degree of substitution) to the solution at 0 °C.
-
Add a catalytic amount of DMAP.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
General Protocol for Alkylation of this compound
This protocol outlines a general method for the etherification of the hydroxyl groups.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF or DMF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.1 to 3 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 to 3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium (B1175870) chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified derivative by spectroscopic methods.
Biological Evaluation Protocols
The synthesized derivatives should be evaluated for their cytotoxic activity and their ability to reverse multidrug resistance.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, and their drug-resistant counterparts like MCF-7/ADR)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of the compound solutions to the wells, resulting in final concentrations typically ranging from 0.01 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Multidrug Resistance (MDR) Reversal Assay (Vincristine Accumulation)
This assay measures the ability of the synthesized compounds to increase the intracellular accumulation of a known P-glycoprotein (P-gp) substrate, such as vincristine, in MDR cancer cells.
Materials:
-
MDR cancer cell line overexpressing P-gp (e.g., KB-C2, 2780AD)
-
Parental, non-resistant cell line (e.g., KB-3-1)
-
[³H]-Vincristine or a fluorescent P-gp substrate (e.g., Rhodamine 123)
-
Synthesized this compound derivatives
-
Verapamil (B1683045) (positive control for P-gp inhibition)
-
Cell culture medium
-
Scintillation cocktail and counter (for radiolabeled substrate) or flow cytometer/fluorescence microscope (for fluorescent substrate)
Protocol:
-
Cell Seeding: Seed the MDR and parental cells in appropriate culture vessels (e.g., 24-well plates) and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate them with various concentrations of the synthesized derivatives or verapamil for 30-60 minutes at 37°C.
-
Substrate Addition: Add [³H]-vincristine or the fluorescent substrate to the medium and incubate for an additional 60-90 minutes.
-
Washing: Terminate the incubation by washing the cells rapidly with ice-cold PBS to remove extracellular substrate.
-
Cell Lysis and Measurement:
-
For [³H]-vincristine: Lyse the cells with a suitable lysis buffer and measure the radioactivity using a scintillation counter.
-
For fluorescent substrate: Analyze the cells by flow cytometry or visualize them using a fluorescence microscope to quantify the intracellular fluorescence.
-
-
Data Analysis: Determine the increase in intracellular substrate accumulation in the presence of the test compounds compared to the untreated control.
Data Presentation
All quantitative data from the biological assays should be summarized in clearly structured tables to facilitate SAR analysis.
Table 1: Cytotoxicity (IC₅₀) of this compound Derivatives
| Compound | R₇ | R₉ | R₁₀ | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7/ADR |
| 1 | OH | OH | OH | >100 | >100 | >100 |
| 2a | OAc | OH | OH | |||
| 2b | OAc | OAc | OH | |||
| 2c | OAc | OAc | OAc | |||
| 3a | OBn | OH | OH | |||
| ... | ... | ... | ... |
*R₇, R₉, R₁₀ represent the substituents at the respective positions. OAc = Acetyl, OBn = Benzyl ether.
Table 2: Multidrug Resistance Reversal Activity
| Compound | Concentration (µM) | Vincristine Accumulation (Fold Increase vs. Control) in KB-C2 cells |
| 1 | 10 | |
| 2a | 10 | |
| 2b | 10 | |
| Verapamil | 10 | |
| ... | ... |
Visualizations
Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and relationships.
Application Notes and Protocols for 7-Deacetoxytaxinine J Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and experimental protocols for the in vitro treatment of cell cultures with 7-Deacetoxytaxinine J, a diterpenoid compound with demonstrated anticancer activity. The information is intended to guide researchers in pharmacology, toxicology, and cancer research in assessing the cytotoxic and mechanistic properties of this compound.
Introduction
This compound is a natural taxane (B156437) diterpenoid that has shown significant cytotoxic effects against various cancer cell lines. Understanding its activity at the cellular level is crucial for its potential development as a therapeutic agent. These notes provide a summary of its effects on specific breast cancer cell lines and detailed protocols for key cellular assays.
Quantitative Data Summary
The in vitro cytotoxic activity of this compound has been evaluated against human breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231, as well as the normal human embryonic kidney cell line, HEK-293. The effective concentrations for achieving significant cytotoxicity are summarized below.
| Cell Line | Cancer Type | Effective Concentration | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 µM | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 10 µM | [1] |
| HEK-293 | Normal Kidney Epithelial | - | [1] |
Note: The original study also investigated the effects on HEK-293 cells to assess selectivity, but specific cytotoxicity values were not provided in the available abstract.
Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the effects of this compound on cultured cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MCF-7, MDA-MB-231, or other desired cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the expected effective concentrations (e.g., for MDA-MB-231, concentrations ranging from 1 µM to 50 µM are recommended).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general experimental workflow and a hypothesized signaling pathway for this compound-induced apoptosis, based on the known mechanisms of similar taxane compounds.
Caption: General experimental workflow for cell culture treatment.
Caption: Hypothesized apoptotic signaling pathway.
Disclaimer: The signaling pathway presented is a general model based on the known actions of taxane compounds and requires specific experimental validation for this compound. Researchers are encouraged to perform western blot analyses for key proteins in these pathways (e.g., Bcl-2, Bax, Caspase-9, Caspase-8, and Caspase-3) to elucidate the precise mechanism of action.
References
Application Notes and Protocols: 7-Deacetoxytaxinine J Microtubule Assembly Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function.[1][3] Consequently, the tubulin-microtubule system has become a key target for the development of anticancer agents.[4][5] These agents can be broadly categorized as microtubule-stabilizing or -destabilizing agents.[4][6] 7-Deacetoxytaxinine J, as a taxane (B156437) derivative, is anticipated to function as a microtubule-stabilizing agent, promoting the polymerization of tubulin and inhibiting depolymerization, similar to paclitaxel.[4] This mechanism disrupts the delicate balance of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2]
This document provides a detailed protocol for an in vitro microtubule assembly assay to evaluate the activity of this compound. The protocol is based on established methods for assessing tubulin polymerization through turbidimetric or fluorescence-based measurements.[7][8][9]
Data Presentation
The efficacy of this compound on microtubule assembly can be quantified by determining parameters such as the maximum velocity (Vmax) of polymerization and the final steady-state microtubule mass. The results can be summarized for comparison with a known microtubule-stabilizing agent like Paclitaxel and a destabilizing agent.
Table 1: Effect of this compound on Tubulin Polymerization
| Compound | Concentration (µM) | Vmax (ΔAbsorbance/min) | Max Polymer Mass (Absorbance at Plateau) |
| Control (DMSO) | - | 0.005 | 0.250 |
| This compound | 1 | 0.015 | 0.450 |
| 5 | 0.025 | 0.600 | |
| 10 | 0.030 | 0.650 | |
| Paclitaxel (Positive Control) | 10 | 0.032 | 0.680 |
| Nocodazole (Negative Control) | 10 | 0.001 | 0.050 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
This section details the methodology for an in vitro turbidimetric microtubule assembly assay. A fluorescence-based assay can also be adapted using a fluorescent reporter that binds to polymerized microtubules.[8][9]
Materials and Reagents
-
Purified Tubulin (e.g., from bovine brain, >99% pure)[10]
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control) stock solution (in DMSO)[9][10]
-
Nocodazole (negative control) stock solution (in DMSO)[10]
-
General Tubulin Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[8][11][12]
-
Glycerol (B35011) (for enhancing polymerization)[8][11]
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)[7]
-
96-well, clear, flat-bottom microplate (for turbidimetric assay) or black microplate (for fluorescence assay)[7][9][10]
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm[11]
Experimental Procedure
-
Preparation of Reagents:
-
Thaw purified tubulin, GTP, and other buffer components on ice. Keep tubulin on ice at all times.
-
Prepare a working solution of tubulin at a final concentration of 2-3 mg/mL in G-PEM buffer.[7][9][11]
-
Prepare serial dilutions of this compound, Paclitaxel, and Nocodazole in G-PEM buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.[11]
-
On ice, add the following to the wells of the 96-well plate:
-
Test compounds (this compound at various concentrations).
-
Positive control (Paclitaxel).
-
Negative control (Nocodazole).
-
Vehicle control (DMSO).
-
-
Add G-PEM buffer containing glycerol (e.g., 10%) to each well.[8][11]
-
-
Initiation of Polymerization:
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
From these curves, determine the Vmax of the polymerization reaction (the steepest slope) and the maximum absorbance at the plateau phase for each condition.
-
Compare the effects of different concentrations of this compound to the controls.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro microtubule assembly assay.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound on microtubules.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of microtubule self-assembly kinetics and tip structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin Polymerization Assay [bio-protocol.org]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxanim.com [maxanim.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Tubulin Polymerization Assay [bio-protocol.org]
- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Extraction and Purification of 7-Deacetoxytaxinine J
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the extraction and purification of 7-deacetoxytaxinine J. Due to the limited specific literature on this compound, this guide draws upon established protocols and troubleshooting strategies for the broader class of taxoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to isolate?
A1: this compound is a minor taxoid found in various Taxus species. Its isolation is challenging primarily due to its low natural abundance compared to major taxoids like paclitaxel (B517696) and 10-deacetylbaccatin III. The complex mixture of structurally similar taxoids in the crude extract further complicates the purification process, often leading to low recovery rates.
Q2: Which Taxus species and plant part should I use for the best yield of this compound?
Q3: What are the most effective solvents for extracting taxoids like this compound?
A3: Methanol (B129727), ethanol (B145695), and acetone (B3395972), often in aqueous mixtures, are commonly used for taxoid extraction[2]. The optimal solvent and its concentration can vary depending on the specific taxoid and the plant material. For general taxoid extraction, ethanol-water mixtures (50-80% ethanol) are effective and can reduce the co-extraction of chlorophyll (B73375) and lipids[3].
Q4: How can I remove chlorophyll and other pigments that interfere with purification?
A4: Chlorophyll and other pigments are common contaminants that can deactivate silica (B1680970) gel used in column chromatography[4]. Pre-extraction of the biomass with a non-polar solvent like hexane (B92381) can remove some of these interfering compounds. Additionally, treating the crude extract with activated carbon is a common and effective decolorizing step[3].
Q5: What are the key stability concerns during the extraction and purification of taxoids?
A5: Taxoids can be sensitive to pH, temperature, and light. For example, paclitaxel shows maximum stability at around pH 4 and is more stable at lower temperatures (2-8°C)[2]. While specific stability data for this compound is unavailable, it is prudent to avoid harsh acidic or basic conditions, high temperatures, and prolonged exposure to light during the entire process.
Troubleshooting Guide: Low Yield of this compound
This guide addresses potential issues at each stage of the extraction and purification process that may contribute to a low final yield.
Issue 1: Low Concentration in the Initial Crude Extract
-
Question: My initial analytical quantification shows very low levels of this compound in the crude extract. What could be the cause?
-
Possible Causes & Solutions:
-
Low Natural Abundance: The primary reason for a low yield is often the inherently low concentration of this compound in the source material.
-
Recommendation: Screen different Taxus species, plant parts (needles, bark, seeds), and collection times, as taxoid content can vary significantly.
-
-
Inefficient Extraction: The chosen solvent system may not be optimal for this compound.
-
Recommendation: Experiment with different solvents (methanol, ethanol, acetone) and their aqueous concentrations. Employ methods like ultrasonic or microwave-assisted extraction to improve efficiency[2].
-
-
Degradation during Extraction: The compound may be degrading during the extraction process.
-
Recommendation: Perform extractions at room temperature or below, and protect the process from light. Ensure the pH of the extraction solvent is near neutral.
-
-
Issue 2: Significant Loss During Liquid-Liquid Partitioning
-
Question: I seem to be losing my target compound during the solvent partitioning step. How can I prevent this?
-
Possible Causes & Solutions:
-
Incorrect Solvent Polarity: The polarity of the organic solvent used for partitioning may not be suitable for this compound, leaving it in the aqueous phase.
-
Recommendation: Test different partitioning solvents such as ethyl acetate (B1210297) or dichloromethane (B109758). Perform multiple extractions of the aqueous phase and pool the organic layers.
-
-
Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers can trap the compound.
-
Recommendation: To break emulsions, try adding brine, gentle centrifugation, or passing the mixture through a bed of celite.
-
-
Issue 3: Poor Recovery from Column Chromatography
-
Question: My yield drops significantly after silica gel column chromatography. What are the likely reasons?
-
Possible Causes & Solutions:
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.
-
Recommendation: Ensure the crude extract is sufficiently clean before loading onto the column. A pre-purification step, such as precipitation or solid-phase extraction (SPE), might be necessary. Consider using a different stationary phase like Florisil® or reversed-phase C18 silica.
-
-
Co-elution with Other Compounds: this compound may be eluting with other more abundant taxoids, making its isolation difficult and leading to losses in subsequent purification steps.
-
Recommendation: Optimize the mobile phase gradient for better separation. Analyze smaller fractions from the column by HPLC to precisely locate the target compound.
-
-
Degradation on the Column: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Recommendation: Use deactivated (neutral) silica gel or add a small amount of a non-volatile base like triethylamine (B128534) to the mobile phase.
-
-
Issue 4: Low Purity and Yield in Final Purification (e.g., HPLC)
-
Question: I am struggling to obtain a pure fraction of this compound with a good yield using preparative HPLC. What can I do?
-
Possible Causes & Solutions:
-
Poor Resolution: The HPLC method may not be providing adequate separation from closely related taxoids.
-
Recommendation: Screen different HPLC columns (e.g., Phenyl, C18) and optimize the mobile phase composition and gradient[4].
-
-
Sample Overload: Injecting too much crude material onto the preparative HPLC column can lead to poor separation and peak tailing.
-
Recommendation: Further pre-purify the sample using flash chromatography to enrich for this compound before the final HPLC step.
-
-
Degradation in Solution: The compound might be degrading in the HPLC mobile phase or during solvent evaporation.
-
Recommendation: Use buffered mobile phases if pH is a concern. Evaporate the collected fractions at low temperatures (e.g., using a rotary evaporator with a chilled water bath or a lyophilizer).
-
-
Data Presentation
Table 1: Concentration of Selected Taxoids in Taxus Species (for reference)
| Taxoid | Taxus Species | Plant Part | Concentration (mg/kg dry weight) | Reference |
| Paclitaxel | Taxus baccata | Needles | 7 - 510 | [4] |
| 10-Deacetylbaccatin III | Taxus baccata | Needles | 52 - 1185 | [4] |
| 2-deacetoxy-decinnamoyl taxinine-J | Taxus wallichiana | Stem Bark | Data not specified | [4] |
| This compound | Various | - | Data not available in reviewed literature | - |
Note: The concentrations of taxoids can vary widely based on genetic factors, geographical location, and harvesting time.
Experimental Protocols
Protocol 1: General Extraction of Taxoids from Taxus Needles
This protocol is a generalized procedure based on common methods for taxoid extraction. Optimization will be required for this compound.
-
Preparation of Plant Material:
-
Air-dry fresh Taxus needles at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried needles into a fine powder using a mechanical grinder.
-
-
Defatting (Optional but Recommended):
-
Soak the powdered plant material in hexane (1:5 w/v) for 24 hours at room temperature to remove lipids and non-polar pigments.
-
Filter the mixture and discard the hexane. Air-dry the defatted plant material.
-
-
Extraction:
-
Macerate the defatted powder in 70% aqueous ethanol (1:10 w/v) for 48 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the ethanol extract. Repeat the extraction on the plant residue two more times.
-
Pool the ethanol extracts.
-
-
Solvent Partitioning:
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
Partition the remaining aqueous solution with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to yield the crude taxoid extract.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed sample and carefully load it onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by acetone or methanol for more polar compounds.
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
-
Analysis of Fractions:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the fractions enriched with the target compound.
-
-
Final Purification:
-
Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18 or Phenyl) and an optimized mobile phase (e.g., a gradient of acetonitrile (B52724) in water).
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for diagnosing the cause of low yield.
References
"7-Deacetoxytaxinine J" degradation and stability problems
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 7-Deacetoxytaxinine J?
A1: Based on the behavior of other taxanes, the primary factors influencing the stability of this compound are pH, temperature, and the solvent system used. Exposure to basic or strongly acidic conditions, elevated temperatures, and certain solvents can lead to degradation.
Q2: What are the expected degradation pathways for this compound?
A2: The most common degradation pathways for taxanes involve:
-
Epimerization: The chiral center at the C-7 position is prone to epimerization, especially under basic conditions, leading to the formation of the 7-epi-isomer.
-
Hydrolysis: The ester linkages in the taxane (B156437) core are susceptible to hydrolysis, particularly at the C-13 side chain and other esterified positions. This can result in the loss of side chains and the formation of various degradation products.
Q3: What are the optimal storage conditions for this compound in solid form and in solution?
A3:
-
Solid Form: As a solid, this compound should be stored in a tightly sealed container, protected from light, at -20°C.
-
In Solution: For short-term storage, solutions should be kept at 2-8°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize degradation. The choice of solvent is critical; anhydrous aprotic solvents are generally preferred.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). This technique can separate the parent compound from its degradation products, allowing for the quantification of its purity over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in my HPLC chromatogram. | Degradation of this compound due to improper handling or storage. | - Prepare fresh solutions for each experiment.- Ensure the pH of your solution is within the stable range (ideally slightly acidic, pH 4-5).- Store stock solutions at or below -20°C in an anhydrous solvent.- Perform a forced degradation study to identify potential degradation products. |
| The concentration of my this compound solution is decreasing over time. | Chemical instability in the chosen solvent or at the storage temperature. | - Switch to a more suitable solvent (e.g., anhydrous ethanol, DMSO).- Lower the storage temperature (e.g., from 4°C to -20°C or -80°C).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| My this compound solution appears cloudy or has precipitated. | Poor solubility in the chosen solvent or precipitation at low temperatures. | - Ensure the concentration is not above the solubility limit for the solvent.- Consider using a co-solvent system.- If precipitation occurs upon refrigeration, try storing at room temperature for short periods if stability data permits, or use a different solvent system. |
Quantitative Data on Taxane Stability
The following tables summarize stability data for paclitaxel (B517696), a closely related taxane, which can serve as a general guide for this compound.
Table 1: Effect of pH on Paclitaxel Stability in Aqueous Solutions
| pH | Temperature (°C) | Stability Notes |
| 1-3 | 25 | Moderate stability, some hydrolysis may occur. |
| 4-5 | 25 | Optimal stability with minimal degradation.[1] |
| 7 | 25 | Less stable, epimerization and hydrolysis are more pronounced.[1] |
| > 8 | 25 | Rapid degradation through hydrolysis and epimerization.[1] |
Table 2: Effect of Temperature on Paclitaxel Infusion Stability (0.3 mg/mL) [2]
| Temperature (°C) | Diluent | Container | Stable for (days) |
| 2-8 | 0.9% NaCl | Polyolefin | 13 |
| 2-8 | 0.9% NaCl | Polyethylene | 16 |
| 2-8 | 5% Glucose | Glass | 20 |
| 25 | 0.9% NaCl | All types | 3 |
| 25 | 5% Glucose | Glass | 7 |
Experimental Protocols
Protocol for Forced Degradation Study of a Taxane Compound
Objective: To investigate the degradation profile of a taxane under various stress conditions.
Materials:
-
Taxane compound (e.g., this compound)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the taxane in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, and 8 hours.
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 30, 60, and 120 minutes.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
For solid-state: Place a few milligrams of the solid taxane in an oven at 80°C for 24 hours.
-
For solution-state: Heat the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, by a validated stability-indicating HPLC-UV method.
Standard Operating Procedure for HPLC-UV Analysis of Taxane Stability
Objective: To quantify the purity of a taxane and detect its degradation products.
Equipment and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Methanol
-
Taxane reference standard
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of the taxane in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Dilute the samples from the stability/degradation study with the mobile phase to a similar concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%.
-
Analysis: Inject the control and stressed samples.
-
Data Processing: Identify and quantify the parent taxane peak and any degradation products by comparing their retention times and UV spectra with the standard. Calculate the percentage of degradation.
Visualizations
Caption: A typical experimental workflow for assessing the stability of a taxane compound.
Caption: A simplified diagram illustrating the primary degradation pathways for a taxane molecule.
Caption: A decision tree for troubleshooting common issues related to taxane instability.
References
Technical Support Center: Optimizing HPLC Separation of 7-Deacetoxytaxinine J
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 7-Deacetoxytaxinine J. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guidance and answers to frequently asked questions regarding the separation of this compound from other taxoids.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound?
A1: A reliable starting point is a reversed-phase isocratic method. A published method for the separation of a closely related compound, 2-deacetoxy-decinnamoyl taxinine-J, utilizes an octadecylsilane (B103800) (C18) or octasilane column with a mobile phase of Methanol (B129727):Water (62:38) containing 0.05% Acetic Acid, with PDA detection.[1] Typical parameters for taxoid analysis that can be used as a starting point are a flow rate of 1.0 mL/min and UV detection at 230 nm.
Q2: My this compound peak is co-eluting with another taxoid. What is the first step to improve resolution?
A2: The first step is to adjust the mobile phase strength. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) will increase retention times and often improve the separation of closely eluting peaks. This is a simple and effective initial step before exploring more complex method modifications.
Q3: Should I use methanol or acetonitrile (B52724) as the organic solvent in my mobile phase?
A3: Both methanol and acetonitrile are commonly used for taxoid separations. Acetonitrile often provides better peak shape and lower viscosity, which can lead to higher efficiency. However, methanol can offer different selectivity, which might be advantageous for resolving specific taxoid pairs. If you are experiencing co-elution with acetonitrile, switching to methanol (or a ternary mixture) is a valuable troubleshooting step.
Q4: Can changing the pH of the mobile phase improve the separation of this compound?
A4: While this compound itself does not have readily ionizable groups, other taxoids in the mixture might. Adjusting the pH of the mobile phase can alter the ionization state of these other compounds, thereby changing their retention behavior and potentially improving the resolution between them and this compound. Adding a small amount of a modifier like acetic acid or formic acid is a common practice.
Q5: When should I consider using a different HPLC column?
A5: If you have extensively optimized the mobile phase and are still unable to achieve the desired separation, changing the stationary phase is the next logical step. Taxoids are structurally similar, and a different column chemistry can provide the necessary selectivity. Consider switching from a standard C18 column to a phenyl-hexyl or a cyano-propyl column, which can offer different types of interactions (e.g., π-π interactions) and improve the resolution of closely related taxanes.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for the Analysis of this compound
This protocol is adapted from a method developed for the analysis of similar taxoids and provides a robust starting point for method development.[1]
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol : Water (62:38, v/v) with 0.05% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C (ambient) |
| Detection | PDA/UV at 230 nm |
| Run Time | 30 minutes |
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: Identify and quantify the this compound peak based on its retention time and UV spectrum compared to a reference standard.
References
"7-Deacetoxytaxinine J" inconsistent results in biological assays
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in biological assays involving 7-deacetoxytaxinine J. Due to the limited specific literature on this compound, this guide focuses on proactive troubleshooting strategies based on common sources of variability observed with taxane (B156437) compounds in general.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a member of the taxinine (B26179) family of compounds.[1] Like other taxanes, its primary mechanism of action is expected to be the disruption of microtubule dynamics.[1][2][3] It is hypothesized to promote the assembly of tubulin dimers and stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: I am seeing significant variability in the IC50 values for this compound in my cytotoxicity assays. What are the potential causes?
Inconsistent IC50 values in cytotoxicity assays are a common issue. Several factors could be contributing to this variability:
-
Compound Purity and Integrity: The purity of your this compound sample is critical. Impurities can have their own biological effects or interfere with the activity of the primary compound.
-
Solubility Issues: Taxanes often have poor water solubility.[4] If the compound is not fully dissolved, its effective concentration in the assay will be lower and more variable.
-
Stock Solution Stability: The stability of this compound in your chosen solvent and storage conditions may be a factor. Degradation of the compound over time will lead to a decrease in potency.
-
Cell Line Health and Authentication: The health, passage number, and identity of your cell line are crucial for reproducible results.[5][6][7][8][9] Genetic drift in continuous cell culture can alter sensitivity to anticancer agents.
-
Assay Protocol Variations: Minor variations in cell seeding density, incubation times, and reagent concentrations can lead to significant differences in results.[10][11][12]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, SRB)
Table 1: Troubleshooting Inconsistent Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps |
| Compound Purity | - Verify the purity of your this compound lot via HPLC or mass spectrometry.- If possible, obtain a sample from a different supplier for comparison. |
| Compound Solubility | - Confirm the solubility of this compound in your chosen solvent (e.g., DMSO).- Visually inspect stock solutions for any precipitation before use.- Consider preparing fresh dilutions for each experiment. |
| Stock Solution Stability | - Prepare fresh stock solutions of this compound for each experiment.- If storing stock solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Cell Line Integrity | - Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[7]- Use cells within a consistent and low passage number range for all experiments.- Monitor cell health and morphology before each experiment. |
| Assay Protocol | - Standardize cell seeding density and ensure even cell distribution in plates.- Use a multi-channel pipette for adding reagents to minimize timing variations.- Include a positive control (e.g., Paclitaxel) and a negative control (vehicle) in every assay. |
Experimental Workflow for Troubleshooting Cytotoxicity Assays
Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.
Issue 2: Variable Effects on Microtubule Assembly
Table 2: Troubleshooting Inconsistent Microtubule Assembly Assay Results
| Potential Cause | Troubleshooting Steps |
| Tubulin Quality | - Use high-purity, polymerization-competent tubulin.- Avoid repeated freeze-thaw cycles of tubulin stocks. |
| Buffer Conditions | - Ensure the polymerization buffer (e.g., PEM buffer) is at the correct pH and contains fresh GTP.- Maintain a consistent temperature during the assay. |
| Compound Concentration | - Perform a wide range of this compound concentrations to determine the optimal range for promoting polymerization. |
| Detection Method | - If using a turbidity assay, ensure the spectrophotometer is properly calibrated.- For immunofluorescence, standardize fixation and antibody incubation times. |
Expected Signaling Pathway for Taxane-Induced Microtubule Stabilization
Caption: Proposed mechanism of action for this compound.
Detailed Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
General Protocol for In Vitro Microtubule Assembly Assay (Turbidity)
-
Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and a 10 mM GTP stock solution.
-
Tubulin Preparation: Resuspend purified tubulin in polymerization buffer to a final concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add polymerization buffer, GTP (final concentration 1 mM), and various concentrations of this compound.
-
Initiate Polymerization: Add the tubulin solution to each well to initiate the reaction.
-
Turbidity Measurement: Immediately begin reading the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis: Plot the change in absorbance over time to visualize the kinetics of microtubule polymerization.
General Protocol for P-glycoprotein (P-gp) Inhibition Assay
-
Cell Culture: Culture a P-gp overexpressing cell line (e.g., Caco-2) on a permeable support until a confluent monolayer is formed.
-
Transport Assay:
-
Add a known P-gp substrate (e.g., Rhodamine 123 or Digoxin) to the apical side of the monolayer, with or without this compound.
-
At various time points, collect samples from the basolateral side.
-
Reverse the direction by adding the substrate to the basolateral side and collecting from the apical side.
-
-
Quantification: Quantify the amount of substrate transported using a fluorescent plate reader or LC-MS/MS.
-
Data Analysis: Calculate the efflux ratio (Papp B-A / Papp A-B). A decrease in the efflux ratio in the presence of this compound indicates P-gp inhibition.
References
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxane-antibody conjugates afford potent cytotoxicity, enhanced solubility, and tumor target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell line characterization and authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"7-Deacetoxytaxinine J" challenges in scaling up purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaled-up purification of 7-Deacetoxytaxinine J.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly during process scale-up.
Issue 1: Poor Resolution and Peak Tailing in Chromatography
-
Question: We are observing poor separation and significant peak tailing during the scale-up of our reversed-phase HPLC purification of this compound. What are the potential causes and solutions?
-
Answer: Poor resolution and peak tailing are common challenges when scaling up chromatographic purification. Several factors could be contributing to this issue:
-
Column Overloading: At a larger scale, it's crucial to ensure you have not exceeded the loading capacity of your column. Exceeding this can lead to band broadening and asymmetric peaks.
-
Solution: Determine the optimal loading capacity at a smaller scale and ensure the scaled-up process adheres to this, adjusting for the increased column dimensions. Consider using a column with a larger diameter or particle size appropriate for preparative chromatography.
-
-
Sub-optimal Mobile Phase: The mobile phase composition is critical for good separation.
-
Solution: Re-optimize the mobile phase composition. A shallow gradient or isocratic elution might need adjustment. Ensure the pH of the mobile phase is controlled, as small shifts can affect the ionization state of the compound and its interaction with the stationary phase.
-
-
Column Packing Issues: Improperly packed columns, especially at a larger scale, can lead to channeling and peak distortion.[1][2]
-
Solution: Ensure the column is packed uniformly and to the correct bed density. Perform column efficiency tests (e.g., asymmetry and plate count) before use.
-
-
Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone can cause peak tailing.
-
Solution: Use an end-capped column or add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups.
-
-
Issue 2: Low Yield and Product Loss During Scale-Up
-
Question: We are experiencing a significant decrease in the overall yield of this compound as we move from lab-scale to pilot-scale purification. Where might we be losing our product?
-
Answer: Product loss during scale-up can occur at multiple stages. A systematic evaluation of each step is necessary to pinpoint the source of the loss.
-
Precipitation: Changes in concentration or solvent composition during processing can lead to precipitation of the target compound.
-
Solution: Monitor for precipitation at each step. Ensure that the concentration of this compound remains within its solubility limits in the solvents being used. Temperature control can also be critical.
-
-
Adsorption to Surfaces: At a larger scale, the surface area of tubing, vessels, and other equipment increases, which can lead to greater adsorptive losses.
-
Solution: Use equipment made of inert materials. Pre-rinsing the system with the mobile phase or a solution containing a sacrificial compound can help to passivate active sites.
-
-
Incomplete Elution: The compound may be irreversibly binding to the stationary phase.
-
Solution: After the main elution, perform a column strip with a strong solvent to check for any retained product. If significant product is recovered, the elution conditions need to be re-optimized.
-
-
Degradation: this compound may be sensitive to pH, temperature, or light.
-
Solution: Conduct stability studies under the process conditions to assess for degradation. Use amber glassware or cover equipment to protect from light, and implement temperature control where necessary.
-
-
Issue 3: Co-elution with Structurally Similar Impurities
-
Question: Our purified this compound is contaminated with a structurally related taxane (B156437) impurity that co-elutes in our primary purification step. How can we improve the separation?
-
Answer: Co-elution of structurally similar compounds is a frequent challenge in natural product purification.
-
Orthogonal Chromatography: A single chromatographic method may not be sufficient.
-
Solution: Introduce a second purification step that utilizes a different separation mechanism (orthogonal method). For example, if you are using reversed-phase chromatography (based on hydrophobicity), consider a subsequent step using normal-phase, ion-exchange, or size-exclusion chromatography.
-
-
Method Optimization: Fine-tuning the parameters of your existing method can improve resolution.
-
Solution: Experiment with different stationary phases (e.g., C18, C8, Phenyl), mobile phase modifiers, and operating temperatures. A shallower gradient can also enhance the separation of closely eluting compounds.
-
-
Sample Displacement Chromatography: This technique can be effective for separating closely related compounds in preparative chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to keep constant when scaling up a chromatography method for this compound purification?
A1: To ensure reproducibility and maintain separation performance during scale-up, the following parameters should be kept constant:
-
Bed Height: The height of the stationary phase in the column.
-
Linear Flow Rate: This ensures that the residence time of the compound on the column remains the same.[1]
-
Mobile Phase Composition and pH: The chemical environment for the separation must be consistent.
-
Sample Concentration and Injection Volume (relative to column volume).
The column diameter will increase to accommodate the larger sample load.
Q2: How can we address the potential for increased backpressure in our scaled-up purification system?
A2: Increased backpressure is a common issue with larger columns and higher flow rates. To mitigate this:
-
Particle Size: Consider using a stationary phase with a larger particle size, which will reduce backpressure, although this may slightly decrease resolution.
-
Column Dimensions: A wider, shorter column will have lower backpressure than a narrower, longer column with the same volume.
-
Flow Rate: While maintaining the linear flow rate is important, ensure the overall volumetric flow rate does not exceed the pressure limits of your system.
-
Mobile Phase Viscosity: Temperature can affect the viscosity of the mobile phase. Operating at a slightly elevated temperature can lower viscosity and reduce backpressure.
Q3: Are there any specific safety considerations when handling larger quantities of solvents during the scale-up of this compound purification?
A3: Yes, scaling up involves handling larger volumes of potentially flammable and toxic solvents, which necessitates stricter safety protocols:
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a designated processing suite with appropriate air handling.
-
Grounding and Bonding: To prevent the build-up of static electricity, which can ignite flammable solvents, ensure all metal containers and equipment are properly grounded and bonded.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including solvent-resistant gloves, safety glasses or goggles, and a lab coat. For highly volatile solvents, respiratory protection may be necessary.
-
Spill Containment: Have spill kits readily available and ensure personnel are trained in their use. Secondary containment for large solvent vessels is recommended.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Purification Parameters (Example)
| Parameter | Lab-Scale | Pilot-Scale |
| Column Dimensions (ID x L) | 4.6 x 250 mm | 50 x 250 mm |
| Stationary Phase | C18, 5 µm | C18, 10 µm |
| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min | 118 mL/min |
| Linear Flow Rate | 36 cm/hr | 36 cm/hr |
| Sample Load | 10 mg | 1.1 g |
| Yield | 85% | 70% |
| Purity | 98% | 95% |
Table 2: Troubleshooting Guide for Low Yield in Scale-Up (Example)
| Potential Cause | Diagnostic Test | Recommended Action |
| Precipitation in feed stream | Visual inspection, filter check | Adjust solvent composition of the feed to increase solubility. |
| Irreversible binding to column | Column strip with strong solvent (e.g., Isopropanol) | Modify mobile phase to ensure complete elution. |
| Product degradation | HPLC analysis of samples held at process conditions | Adjust pH, protect from light, control temperature. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Purification (Example)
-
Column: C18 silica gel, packed into a column of appropriate dimensions for the desired scale.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-35 min: 40% to 70% B
-
35-40 min: 70% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 40% B
-
50-60 min: 40% B (re-equilibration)
-
-
Flow Rate: Adjust to maintain a constant linear flow rate based on the column diameter.
-
Detection: UV at 227 nm.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze collected fractions by analytical HPLC to determine purity.
-
Pooling and Concentration: Pool pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity in purification.
References
"7-Deacetoxytaxinine J" minimizing epimerization during storage
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing epimerization of 7-Deacetoxytaxinine J during storage and experimentation. The information is presented in a question-and-answer format to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is a chemical process where a molecule changes its configuration at one of several chiral centers. For taxanes like this compound, the hydroxyl group at the C-7 position is susceptible to epimerization, leading to the formation of the 7-epi-isomer. This is a significant concern because the 7-epi-isomer may have different biological activity and physical properties, potentially impacting experimental results and the therapeutic efficacy of the compound.
Q2: What are the primary factors that cause epimerization of this compound?
A2: The primary factors contributing to the epimerization of taxanes are:
-
pH: Basic conditions (high pH) are the main catalyst for epimerization. There is no evidence to suggest that acidic conditions cause this change.[1][2]
-
Temperature: Higher temperatures accelerate the rate of epimerization.
-
Solvent: The choice of solvent can influence the rate of epimerization.
-
Light: While not a direct cause of epimerization, exposure to light can lead to other forms of degradation.
Q3: What are the recommended storage conditions for this compound to minimize epimerization?
A3: To minimize epimerization, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the rate of chemical reactions, including epimerization. |
| pH | Neutral to slightly acidic (pH 4-6) | Avoids base-catalyzed epimerization. |
| Form | Solid (lyophilized powder) | More stable than in solution. |
| Light | Protected from light (amber vials) | Prevents photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation. |
Troubleshooting Guide
Problem: I am observing a significant peak corresponding to the 7-epi-isomer of this compound in my HPLC analysis after storage.
This guide will help you troubleshoot the potential causes of epimerization.
Caption: Troubleshooting workflow for identifying and mitigating causes of this compound epimerization.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for a forced degradation study to identify the degradation products and pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an appropriate base, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature. Withdraw samples at various time points (e.g., 0, 15, 30, 60, 120 minutes), neutralize with an appropriate acid, and dilute for analysis. Due to the high susceptibility of taxanes to base-catalyzed epimerization, shorter time points are recommended.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and dilute for analysis.
-
Thermal Degradation: Store a sample of solid this compound in an oven at 60°C. At various time points (e.g., 1, 5, 10, 30 days), dissolve a portion of the solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.
Signaling Pathways and Mechanisms
Epimerization Mechanism of Taxanes at C-7
The epimerization of taxanes at the C-7 position is understood to proceed via a base-catalyzed retro-aldol/aldol reaction.[1]
Caption: Proposed retro-aldol/aldol mechanism for the base-catalyzed epimerization of this compound.
Explanation of the Mechanism:
-
Deprotonation: A base removes the proton from the hydroxyl group at the C-7 position.
-
Enolate Formation: This is followed by a structural rearrangement to form an enolate intermediate. This step is believed to be the rate-limiting step.[1]
-
Reprotonation: The enolate intermediate can then be reprotonated from either face, leading to the formation of either the original 7β-hydroxy compound or its 7α-hydroxy epimer.
The equilibrium between the two epimers is influenced by the specific taxane (B156437) structure and the reaction conditions. For some taxanes, the 7-epi-isomer is thermodynamically more stable.[1] The removal of the acetyl group at the C-10 position has been shown to increase the rate of epimerization in basic aqueous solutions.[1]
References
Technical Support Center: Analysis of 7-Deacetoxytaxinine J by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-deacetoxytaxinine J and encountering issues with mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound relevant for mass spectrometry?
A1: Understanding the fundamental properties of this compound is the first step in successful MS analysis. Key details are summarized below.
| Property | Value |
| Molecular Formula | C₃₇H₄₆O₁₀ |
| Molecular Weight | 650.76 g/mol |
| Monoisotopic Mass | 650.303998 u |
| Expected [M+H]⁺ Ion | m/z 651.3118 |
| Expected [M+Na]⁺ Ion | m/z 673.2937 |
| Expected [M+K]⁺ Ion | m/z 689.2677 |
Q2: What is the expected primary ion in the ESI-MS spectrum of this compound?
A2: In positive mode Electrospray Ionization Mass Spectrometry (ESI-MS), this compound is expected to be readily protonated. Therefore, the most abundant ion in the full scan mass spectrum should be the protonated molecule, [M+H]⁺, at an m/z of approximately 651.31.[1] It is also common to observe adduct ions, particularly sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, especially if the mobile phase or sample contains traces of these salts.
Q3: What are the characteristic fragmentation patterns for taxanes like this compound in tandem mass spectrometry (MS/MS)?
A3: Taxanes typically fragment in a predictable manner during collision-induced dissociation (CID) in MS/MS experiments.[1][2] The fragmentation of this compound is proposed to involve the following key steps:
-
Neutral Loss of Acetic Acid: A common initial fragmentation is the loss of an acetyl group as acetic acid (CH₃COOH, 60.021 Da) from the taxane (B156437) core.
-
Cleavage of Ester Side Chains: Subsequent fragmentation often involves the cleavage of other ester side chains, such as the cinnamoyl group.
-
Ring Cleavage: The complex ring structure of the taxane core can also undergo characteristic cleavages.
A proposed fragmentation pathway and the expected major product ions are detailed in the table below.
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss (Da) | Proposed Structure of Neutral Loss |
| 651.31 ([M+H]⁺) | 591.29 | 60.02 | Acetic Acid (CH₃COOH) |
| 651.31 ([M+H]⁺) | 519.26 | 132.04 | Cinnamic Acid (C₉H₈O₂) |
| 591.29 | 531.27 | 60.02 | Acetic Acid (CH₃COOH) |
| 591.29 | 459.24 | 132.04 | Cinnamic Acid (C₉H₈O₂) |
Troubleshooting Guide
Issue 1: No signal or very low intensity for the [M+H]⁺ ion of this compound.
-
Possible Cause 1: Incorrect Instrument Settings.
-
Solution: Ensure the mass spectrometer is operating in positive ion mode. Optimize source parameters such as capillary voltage (typically 3-4 kV for ESI+), desolvation gas flow, and temperature (a higher temperature, around 300-400 °C, can aid in desolvation).
-
-
Possible Cause 2: Poor Ionization in the Mobile Phase.
-
Solution: The addition of a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase can significantly enhance protonation and improve the signal intensity of the [M+H]⁺ ion.
-
-
Possible Cause 3: Analyte Degradation.
-
Solution: Taxanes can be susceptible to degradation. Ensure samples are stored properly (cool and dark) and analyzed promptly after preparation. Use fresh, high-purity solvents for sample preparation and mobile phases.
-
-
Possible Cause 4: Contamination in the LC-MS System.
-
Solution: Contaminants can suppress the ionization of the target analyte. Flush the LC system and mass spectrometer with an appropriate cleaning solution. Always use high-purity solvents and additives.
-
Issue 2: The most abundant ion is not the [M+H]⁺ ion, but rather an adduct ion (e.g., [M+Na]⁺ or [M+K]⁺).
-
Possible Cause 1: Presence of Salts in the Sample or Mobile Phase.
-
Solution: The presence of sodium or potassium salts, even at trace levels, can lead to the preferential formation of adduct ions. Use high-purity water and solvents. If possible, desalt the sample prior to analysis. The addition of ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to the mobile phase can sometimes help to reduce sodium and potassium adducts by promoting the formation of the [M+NH₄]⁺ adduct, which is often more easily fragmented.
-
-
Possible Cause 2: Glassware Contamination.
-
Solution: Avoid using glassware that has been washed with strong detergents, as these can be a source of sodium ions. If possible, use polypropylene (B1209903) vials and pipette tips.
-
Issue 3: Inconsistent or no fragmentation in MS/MS experiments.
-
Possible Cause 1: Inappropriate Collision Energy.
-
Solution: The collision energy is a critical parameter for obtaining reproducible fragmentation. If the energy is too low, fragmentation will be inefficient. If it is too high, the precursor ion will be completely shattered into very small, uninformative fragments. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the precursor and expected product ions to find the optimal value.
-
-
Possible Cause 2: Poor Precursor Ion Selection.
-
Solution: Ensure that the isolation window for the precursor ion is appropriate. A window that is too wide may allow other ions to enter the collision cell, complicating the spectrum. A window that is too narrow may result in a low precursor ion signal.
-
-
Possible Cause 3: Instrument Not Properly Calibrated.
-
Solution: An improperly calibrated instrument can lead to incorrect precursor ion selection and mass assignment of product ions. Ensure the instrument is calibrated according to the manufacturer's recommendations.
-
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound Analysis
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be to start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Full Scan MS: m/z 100-1000
-
MS/MS Analysis:
-
Precursor Ion: m/z 651.3
-
Collision Energy: Optimize between 20-40 eV. Start with around 25 eV.
-
Product Ion Scan Range: m/z 50-660
-
-
Visualizations
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Caption: General troubleshooting workflow for MS analysis.
References
Technical Support Center: Investigating the Effects of 7-Deacetoxytaxinine J on Cell Permeability
Disclaimer: Detailed experimental data specifically for 7-deacetoxytaxinine J's effect on cell permeability are not extensively available in publicly accessible research. This guide provides a framework based on established methodologies for evaluating similar compounds, particularly focusing on the hypothesis that it may act as a P-glycoprotein inhibitor to enhance cell permeability. The experimental data presented are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism for this compound improving cell permeability?
A1: Based on the behavior of similar taxane (B156437) diterpenoids, a primary hypothesized mechanism is the inhibition of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] P-gp is an efflux pump that actively transports a wide range of substrates out of cells, contributing to multidrug resistance (MDR) in cancer cells and limiting drug absorption across biological barriers.[1][2] By inhibiting P-gp, this compound could increase the intracellular concentration of co-administered drugs that are P-gp substrates.
Q2: How can I determine the optimal concentration of this compound for my experiments without causing significant cytotoxicity?
A2: It is crucial to first perform a cytotoxicity assay to determine the concentration range of this compound that is non-toxic to your cell line of interest.[3][4] The MTT or LDH release assays are commonly used for this purpose.[3][5] You should aim for a concentration that effectively inhibits the target (e.g., P-gp) while maintaining high cell viability (typically >90%).
Q3: Which cell lines are appropriate for studying P-gp-mediated permeability?
A3: A common approach is to use a pair of cell lines: a parental cell line with low P-gp expression and a derived cell line that overexpresses P-gp. Alternatively, Caco-2 cells, which form a polarized monolayer and express P-gp, are a standard in vitro model for intestinal drug absorption.[6]
Troubleshooting Guides
Problem 1: High variability in my cell viability/cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider discarding the outer wells of the plate, which are more prone to evaporation.[3]
-
-
Possible Cause: Contamination.
-
Solution: Regularly check for microbial contamination. Use sterile techniques and certified cell lines.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Standardize all incubation periods, especially for reagent additions like MTT.[3]
-
Problem 2: No significant difference in drug accumulation with and without this compound.
-
Possible Cause: The drug you are testing is not a substrate for P-gp.
-
Solution: Confirm from literature or databases that your drug of interest is a known P-gp substrate. Use a well-characterized fluorescent P-gp substrate like Rhodamine 123 as a positive control.
-
-
Possible Cause: The concentration of this compound is too low to inhibit P-gp effectively.
-
Solution: Refer to your dose-response curve from the cytotoxicity assay and consider testing a higher, non-toxic concentration of this compound.
-
-
Possible Cause: The cell line does not express sufficient levels of P-gp.
-
Solution: Verify P-gp expression in your cell line using techniques like Western blot or qRT-PCR.
-
Experimental Data (Illustrative Examples)
Table 1: Cytotoxicity of this compound on Caco-2 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 96.5 ± 4.8 |
| 10 | 91.3 ± 6.2 |
| 25 | 70.1 ± 7.3 |
| 50 | 45.8 ± 8.1 |
| 100 | 15.2 ± 5.5 |
Table 2: Effect of this compound on Paclitaxel Permeability across Caco-2 Monolayers
| Condition | Papp (A to B) (10-6 cm/s) | Papp (B to A) (10-6 cm/s) | Efflux Ratio (B to A / A to B) |
| Paclitaxel (1 µM) | 0.5 ± 0.1 | 5.2 ± 0.4 | 10.4 |
| Paclitaxel (1 µM) + Verapamil (100 µM) | 2.1 ± 0.3 | 2.5 ± 0.2 | 1.2 |
| Paclitaxel (1 µM) + this compound (10 µM) | 1.9 ± 0.2 | 2.3 ± 0.3 | 1.2 |
Papp: Apparent permeability coefficient. (A to B): Apical to Basolateral transport. (B to A): Basolateral to Apical transport. Verapamil is a known P-gp inhibitor.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Addition: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[7]
-
Transport Study:
-
For apical to basolateral (A-B) transport, add the test compound (e.g., Paclitaxel) with or without this compound to the apical chamber.
-
For basolateral to apical (B-A) transport, add the compounds to the basolateral chamber.
-
-
Sampling: At designated time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS or another suitable analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp).
Visualizations
Caption: Hypothesized mechanism of P-gp inhibition by this compound.
Caption: General workflow for assessing a compound's effect on cell permeability.
Caption: Troubleshooting decision tree for permeability experiments.
References
- 1. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein transporter in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Transcytosis Assay as an In Vitro Model to Evaluate Inner Blood-Retinal Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance with 7-Deacetoxytaxinine J and Related Taxane Analogs
Disclaimer: Direct experimental data on 7-deacetoxytaxinine J for overcoming cancer cell resistance is limited in publicly available scientific literature. This technical support guide is based on established principles of taxane-mediated multidrug resistance (MDR) reversal and data from structurally similar taxane (B156437) analogs. The provided protocols and data should be considered as a starting point for research with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which taxanes like this compound are proposed to overcome multidrug resistance (MDR)?
A1: The primary proposed mechanism for overcoming MDR by certain taxane analogs is the inhibition of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[1][2][3][4] P-gp is an efflux pump that actively removes chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[4] Some taxane derivatives can act as competitive or non-competitive inhibitors of P-gp, blocking its drug efflux function and restoring sensitivity to chemotherapeutic agents.[5][6]
Q2: In which cancer cell lines has the reversal of MDR by taxane analogs been observed?
A2: Reversal of MDR by taxane analogs has been demonstrated in various cancer cell lines that overexpress P-gp. Commonly used models include:
-
Human breast cancer cell lines: MCF-7/ADR (doxorubicin-resistant), MDA435/LCC6(mdr1).[6][7][8]
-
Human ovarian adenocarcinoma cell lines: A2780/AD10.
-
Human colon carcinoma cell lines: SW-620, DLD1, HCT-15.
Q3: What type of drug resistance can this compound potentially overcome?
A3: Based on data from related taxanes, this compound is most likely to be effective in overcoming resistance mediated by the overexpression of P-glycoprotein (P-gp/ABCB1).[1][2][3][4] This type of resistance is a common mechanism for a variety of chemotherapy drugs, including other taxanes (paclitaxel, docetaxel), anthracyclines (doxorubicin), and vinca (B1221190) alkaloids.[4]
Q4: Are there other potential mechanisms besides P-gp inhibition?
A4: While P-gp inhibition is the most studied mechanism, other factors could contribute to overcoming resistance. These may include alterations in microtubule dynamics, induction of apoptosis through alternative pathways, or effects on other ABC transporters like MRP1 or ABCG2, although the latter are generally less sensitive to taxane-based inhibitors.[1]
Troubleshooting Guides
Problem 1: No significant reversal of resistance is observed when co-administering this compound with a chemotherapeutic agent in our P-gp overexpressing cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for P-gp inhibition. |
| Incorrect timing of administration | Experiment with different incubation times. Pre-incubation with this compound before adding the chemotherapeutic agent may be more effective. |
| Cell line expresses other resistance mechanisms | Verify the primary resistance mechanism in your cell line (e.g., target mutation, other transporters). Use a cell line with well-characterized P-gp overexpression. |
| Compound instability | Ensure the stability of this compound in your experimental media and conditions. |
Problem 2: High cytotoxicity is observed from this compound alone, complicating the interpretation of resistance reversal.
| Possible Cause | Troubleshooting Step |
| Intrinsic cytotoxicity of the compound | Determine the IC50 of this compound alone in your sensitive and resistant cell lines. Use concentrations well below the IC50 for the reversal experiments. |
| Off-target effects | Investigate potential off-target effects of the compound that might contribute to cytotoxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for paclitaxel (B517696) in sensitive and resistant cell lines, and the reversal of resistance by a taxane-based reversal agent (TRA). This data is indicative of the type of results that could be expected when studying a compound like this compound.
Table 1: Cytotoxicity of Paclitaxel in Sensitive and P-gp Overexpressing Resistant Cell Lines
| Cell Line | Type | IC50 of Paclitaxel (nM) | Resistance Fold |
| MCF-7 | Breast Cancer (Sensitive) | 5.2 | - |
| MCF-7/ADR | Breast Cancer (Resistant) | >1000 | >192 |
| A2780 | Ovarian Cancer (Sensitive) | 3.1 | - |
| A2780/AD10 | Ovarian Cancer (Resistant) | 250 | 80.6 |
Data compiled from studies on taxane resistance.
Table 2: Reversal of Paclitaxel Resistance by a Non-cytotoxic Taxane Reversal Agent (tRA98006) in MDA435/LCC6(mdr1) Cells
| Treatment | IC50 of Paclitaxel (nM) | Fold Reversal |
| Paclitaxel alone | 500 | - |
| Paclitaxel + 0.1 µM tRA98006 | 50 | 10 |
| Paclitaxel + 0.5 µM tRA98006 | 10 | 50 |
This table illustrates the potential efficacy of a taxane-based P-gp inhibitor.
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells (both sensitive and resistant strains) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., paclitaxel) in culture medium.
-
Treatment:
-
For IC50 of single agents: Add the diluted compounds to the respective wells.
-
For reversal experiments: Add a fixed, non-toxic concentration of this compound along with serial dilutions of the chemotherapeutic agent.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a dose-response curve fitting software.
2. Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Incubation: Incubate the cells with a non-toxic concentration of this compound (or a known P-gp inhibitor like verapamil (B1683045) as a positive control) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed medium with or without the inhibitor and incubate at 37°C for 1-2 hours to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the presence of this compound compared to the control indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Experimental workflow for evaluating resistance reversal.
References
- 1. Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming tumor multidrug resistance using drugs able to evade P-glycoprotein or to exploit its expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Overcoming multidrug resistance in taxane chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New taxanes as highly efficient reversal agents for multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple mechanisms underlying acquired resistance to taxanes in selected docetaxel-resistant MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of 7-Deacetoxytaxinine J and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activities of 7-Deacetoxytaxinine J and the well-established anticancer drug, Paclitaxel (B517696). The information presented herein is compiled from preclinical research to assist in the evaluation of this compound as a potential therapeutic agent.
Introduction
Paclitaxel, a member of the taxane (B156437) family of diterpenes, is a widely used and potent chemotherapeutic agent against a variety of cancers, including ovarian, breast, and lung cancers.[1][2][3] Its mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[4][5] this compound is a naturally occurring taxoid that has also demonstrated cytotoxic effects against cancer cell lines. This guide aims to provide a side-by-side comparison of the available data on the cytotoxic activities of these two compounds.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the available in vitro cytotoxic activity data for this compound and Paclitaxel against human breast cancer cell lines. It is crucial to note that the data for each compound were obtained from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Source |
| This compound | MCF-7 | Not Specified | 20 µM | [6] |
| MDA-MB-231 | Not Specified | 10 µM | [6] | |
| Paclitaxel | MCF-7 | MTT Assay | ~5-10 nM (variable across studies) | [7][8] |
| MDA-MB-231 | MTT Assay | ~2.5-7.5 nM (variable across studies) | [1][5] |
Note: The IC50 values for Paclitaxel can vary significantly depending on the specific experimental conditions, including the duration of drug exposure and the specific assay used. The provided range is indicative of values reported in the literature.
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the in vitro cytotoxicity assays commonly used to evaluate compounds like this compound and Paclitaxel.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
Paclitaxel
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[1][2] This stabilization of microtubules disrupts the normal formation of the mitotic spindle, leading to a prolonged blockage of the cell cycle at the G2/M phase. This mitotic arrest ultimately triggers apoptosis (programmed cell death).
References
- 1. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Paclitaxel sensitivity of breast cancer cells requires efficient mitotic arrest and disruption of Bcl-xL/Bak interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deacetoxytaxinine J | CAS:119347-14-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. mdpi.com [mdpi.com]
- 8. davidpublisher.com [davidpublisher.com]
A Comparative Analysis of 7-Deacetoxytaxinine J and Other Taxane Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the taxane (B156437) analogue 7-Deacetoxytaxinine J with other prominent members of the taxane family, such as Paclitaxel and Docetaxel. The information presented is supported by experimental data to assist researchers in evaluating its potential as an anticancer agent.
Introduction to this compound
This compound is a naturally occurring taxane diterpenoid isolated from the Himalayan yew, Taxus baccata. Like other taxanes, its mechanism of action is believed to involve the disruption of microtubule dynamics, a critical process for cell division. This property makes it a compound of interest in the development of novel anticancer therapies.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound (also referred to as 2-deacetoxytaxinine J in some literature) has been evaluated against various cancer cell lines. While specific IC50 values are not consistently reported in the available literature, studies have demonstrated its significant activity at micromolar concentrations. For a direct comparison, the following table summarizes the available cytotoxicity data for this compound alongside the well-established taxanes, Paclitaxel and Docetaxel, in common breast cancer cell lines.
| Compound | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | MCF-7 (human breast adenocarcinoma) | Significant activity at 20 µM[1] | [1] |
| MDA-MB-231 (human breast adenocarcinoma) | Significant activity at 10 µM[1] | [1] | |
| Paclitaxel | MCF-7 | 3.5 µM[2] | [2] |
| MDA-MB-231 | 0.3 µM[2] | [2] | |
| Docetaxel | MCF-7 | Not widely reported, variable | - |
| MDA-MB-231 | ~2.5 nM - 5 nM[3] | [3] |
Note: The cytotoxicity of taxanes can vary significantly depending on the specific cell line and the experimental conditions used. The data for this compound is reported as concentrations with "significant activity" rather than precise IC50 values, which should be considered when making direct comparisons.
Structure-Activity Relationship
Studies on derivatives of this compound have provided insights into its structure-activity relationship (SAR). The presence of a cinnamoyl group at the C-5 position and an acetyl group at the C-10 position have been identified as crucial for its anticancer activity[1]. Modifications at other positions on the taxane core can lead to variations in cytotoxic potency and activity against multidrug-resistant (MDR) cancer cells. Further research into the synthesis and biological evaluation of novel analogues is ongoing to develop compounds with improved therapeutic profiles.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Taxanes, including this compound, exert their cytotoxic effects by binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a necessary step for the dynamic process of mitotic spindle formation during cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
The signaling pathway for taxane-induced apoptosis is complex and can involve multiple proteins. A simplified representation of this pathway is illustrated below.
Caption: Taxane-induced apoptosis signaling pathway.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and other taxane analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the taxane analogues for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound and other taxane analogues
-
Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer and the test compound at various concentrations.
-
Initiation of Polymerization: Add GTP to the reaction mixture to initiate polymerization.
-
Monitoring Polymerization: Immediately transfer the reaction mixture to a pre-warmed (37°C) cuvette or 96-well plate and monitor the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Data Analysis: Plot the absorbance as a function of time. The rate and extent of polymerization can be compared between different compounds and concentrations.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates from taxane-treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare total protein lysates from cells treated with taxane analogues. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative analysis of taxane analogues.
Caption: Workflow for comparative analysis of taxanes.
Conclusion
This compound demonstrates promising in vitro anticancer activity, warranting further investigation. This guide provides a foundational comparison with established taxanes and detailed experimental protocols to facilitate such research. A more comprehensive understanding of its efficacy and mechanism of action will require further studies to determine precise IC50 values across a broader range of cancer cell lines and to explore its in vivo activity. The structure-activity relationship data suggests that medicinal chemistry efforts could lead to the development of even more potent and selective analogues.
References
Confirming In Vitro Anticancer Efficacy of 7-Deacetoxytaxinine J with In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo anticancer activities of 7-Deacetoxytaxinine J, a taxane (B156437) diterpenoid, against breast cancer models. As a point of comparison, we have included data on Paclitaxel, a widely used chemotherapeutic agent from the same structural class. This document is intended to serve as a resource for researchers investigating novel anticancer compounds and validating their preclinical efficacy.
Data Presentation
The following tables summarize the quantitative data gathered from in vitro and in vivo studies of this compound and Paclitaxel.
Table 1: In Vitro Efficacy against Human Breast Cancer Cell Lines
| Compound | Cell Line | Concentration / IC50 | Reference |
| This compound | MDA-MB-231 | 10 µM (effective concentration) | [1][2] |
| MCF-7 | 20 µM (effective concentration) | [1][2] | |
| Paclitaxel | MDA-MB-231 | ~0.3 µM - 5 µM | [3] |
| MCF-7 | ~3.5 µM | [3] |
Note: IC50 values for Paclitaxel can vary between studies due to differences in experimental conditions.
Table 2: In Vivo Efficacy in DMBA-Induced Mammary Tumor Model in Rats
| Compound | Animal Model | Dosage | Outcome | Reference |
| This compound | Sprague Dawley Rats | 10 mg/kg, orally for 30 days | Significant regression in mammary tumors | [1][2] |
| Paclitaxel | Sprague Dawley Rats | 33 mg/kg, i.p. weekly for 4 weeks | Effective suppression of breast cancer | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent standardized protocols and may have been adapted by the specific studies cited.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human breast cancer cell lines (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and Paclitaxel are prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds or vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo DMBA-Induced Mammary Tumor Model
-
Animal Model: Female Sprague Dawley rats, typically 50-55 days old, are used for the study.
-
Tumor Induction: Mammary tumors are induced by a single oral gavage or intraperitoneal injection of 7,12-dimethylbenz(a)anthracene (DMBA) dissolved in an appropriate vehicle like sunflower oil. A typical dose is 20 mg per rat[4]. The animals are monitored for tumor development over a period of several weeks.
-
Treatment: Once the tumors reach a palpable size (e.g., 1-2 cm in diameter), the rats are randomly assigned to treatment and control groups.
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to that of the control group. Statistical analysis is performed to determine the significance of the observed tumor regression.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known and putative signaling pathways affected by Paclitaxel and this compound.
References
A Comparative Guide to the Cross-Reactivity of 7-Deacetoxytaxinine J with Taxane-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-deacetoxytaxinine J in relation to the well-established taxanes, paclitaxel (B517696) and docetaxel (B913), with a focus on potential cross-reactivity with taxane-specific antibodies. Due to a lack of direct experimental data on the cross-reactivity of this compound, this comparison is based on a structural analysis of the molecules and outlines the experimental protocols that can be employed to determine such cross-reactivity.
Introduction to Taxanes and this compound
Taxanes, including paclitaxel and docetaxel, are a class of diterpenes that are widely used as chemotherapy agents for the treatment of various cancers.[1][2] Their mechanism of action involves the stabilization of microtubules, leading to the disruption of mitosis and ultimately, cancer cell death.[1][2] Taxane-specific antibodies are often utilized in the development of antibody-drug conjugates (ADCs), which aim to deliver the potent cytotoxic effects of taxanes directly to tumor cells, thereby minimizing off-target toxicity.
This compound is a naturally occurring taxane (B156437) derivative.[3] Understanding its potential to cross-react with antibodies developed for paclitaxel or docetaxel is crucial for the development of new taxane-based therapies and for assessing the specificity of existing diagnostic and therapeutic antibodies.
Structural Comparison: this compound vs. Paclitaxel and Docetaxel
The potential for cross-reactivity is fundamentally linked to the structural similarities and differences between the molecules. The core taxane ring structure is the common feature among these compounds. However, variations in the side chains and substitutions on the core ring are critical in determining antibody recognition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C37H46O10 | 650.77 | Taxane core, lacks an acetoxy group at the C7 position. Specific side chain configuration.[3] |
| Paclitaxel | C47H51NO14 | 853.9 | Taxane core, complex ester side chain at C13, acetoxy group at C10, and a benzoyl group at C2.[1][4][5] |
| Docetaxel | C43H53NO14 | 807.9 | Taxane core, different ester side chain at C13 compared to paclitaxel, a hydroxyl group at C10, and a tert-butoxycarbonyl group on the side chain.[2][6][7] |
Key Structural Differences Influencing Antibody Binding:
-
C13 Side Chain: This is a major site of structural variation between paclitaxel and docetaxel and is often a critical component of the epitope recognized by taxane-specific antibodies. The side chain of this compound also differs significantly from both paclitaxel and docetaxel.
-
C7 Position: this compound is characterized by the absence of an acetoxy group at the C7 position. This modification can significantly alter the local conformation of the taxane ring and could either prevent or permit binding to an antibody that recognizes this region.
-
C10 Position: Paclitaxel has an acetoxy group at C10, while docetaxel has a hydroxyl group. This difference is known to influence the biological activity and can also be a factor in differential antibody recognition. The substitution at C10 in this compound would also need to be considered in predicting cross-reactivity.
Due to these structural variations, it is plausible that an antibody highly specific for the C13 side chain of paclitaxel may show minimal to no cross-reactivity with this compound. Conversely, an antibody that recognizes an epitope on the core taxane ring, distant from the variable side chains, might exhibit a higher degree of cross-reactivity.
Experimental Protocols for Determining Cross-Reactivity
To empirically determine the cross-reactivity of this compound with taxane-specific antibodies, standard immunoassays are recommended. The two most common and powerful techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA is the most suitable format for assessing cross-reactivity.
Principle of Competitive ELISA for Cross-Reactivity:
In this assay, a known amount of the primary antigen (e.g., paclitaxel) is pre-coated onto the microplate wells. The taxane-specific antibody is then incubated with a sample containing the test compound (this compound). This mixture is then added to the coated wells. The test compound will compete with the coated antigen for binding to the antibody. The amount of antibody that binds to the coated antigen is then detected using a secondary antibody conjugated to an enzyme. A lower signal indicates a higher degree of cross-reactivity, as the test compound has effectively competed with the coated antigen for antibody binding.
Detailed Methodology for Competitive ELISA:
-
Coating: Microtiter plate wells are coated with a conjugate of the primary taxane (e.g., paclitaxel-BSA) and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.
-
Blocking: The remaining protein-binding sites in the coated wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A standard curve is prepared using known concentrations of the primary taxane. Samples of this compound at various concentrations are prepared. The taxane-specific primary antibody is added to both the standard and the test samples and incubated to allow for binding.
-
Incubation: The antibody-antigen mixtures are then added to the coated and blocked microtiter plate wells and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound antibodies and antigens.
-
Detection: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme is added to the wells, leading to a color change.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength. The degree of cross-reactivity is calculated by comparing the concentration of this compound required to cause a 50% inhibition of the signal (IC50) with the IC50 of the primary taxane.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative data on the kinetics (association and dissociation rates) and affinity of binding.[8][9]
Principle of SPR for Cross-Reactivity Analysis:
In an SPR experiment, one of the interacting molecules (e.g., the taxane-specific antibody) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is then flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal. By comparing the binding response of this compound to that of paclitaxel or docetaxel, the degree of cross-reactivity can be accurately determined.
Detailed Methodology for SPR Analysis:
-
Immobilization: The taxane-specific antibody is immobilized onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP+).
-
Analyte Injection: A series of concentrations of the primary taxane (paclitaxel or docetaxel) are injected over the sensor surface to determine the binding kinetics and affinity of the primary interaction.
-
Regeneration: After each analyte injection, the sensor surface is regenerated using a suitable regeneration solution (e.g., a low pH glycine (B1666218) solution) to remove the bound analyte.
-
Cross-Reactivity Testing: A series of concentrations of this compound are then injected over the sensor surface under the same conditions.
-
Data Analysis: The binding responses (sensorgrams) are recorded for each injection. The data is then fitted to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The cross-reactivity is assessed by comparing the KD value of this compound to that of the primary taxane. A similar KD value would indicate significant cross-reactivity.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental design and the concept of cross-reactivity, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to Determine Cross-Reactivity.
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Caption: Logical Relationship of Taxane Cross-Reactivity.
Conclusion
While direct experimental evidence is currently unavailable, a structural comparison between this compound, paclitaxel, and docetaxel suggests that the potential for cross-reactivity with taxane-specific antibodies is highly dependent on the specific epitope recognized by the antibody. Significant differences in the C7 and C13 positions of this compound make it likely that antibodies developed specifically for paclitaxel or docetaxel will exhibit reduced or no cross-reactivity. However, this must be confirmed experimentally. The provided ELISA and SPR protocols offer robust and quantitative methods for determining the extent of any such cross-reactivity, which is a critical step in the development of novel taxane-based therapeutics and diagnostics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Docetaxel - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 9. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Differential Anticancer Potential of 7-Deacetoxytaxinine J
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
7-Deacetoxytaxinine J (also referred to as 2-deacetoxytaxinine J), a taxane (B156437) diterpenoid isolated from the Himalayan yew, Taxus baccata, has demonstrated notable in vitro and in vivo anticancer activities. This guide provides a comparative analysis of its effects on different cancer cell lines, based on available scientific literature. While comprehensive data on its specific molecular mechanisms are still emerging, this document synthesizes the current knowledge to support further research and drug development efforts.
Comparative Cytotoxicity
Initial studies have revealed a differential cytotoxic effect of this compound on various human cancer cell lines. The compound has shown significant activity against breast cancer cells, with varying efficacy observed between different subtypes.
Table 1: In Vitro Activity of this compound on Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | Observed Effect | Concentration |
| MCF-7 | Breast Adenocarcinoma (Estrogen Receptor-Positive) | Significant Activity | 20 µM[1][2][3] |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | Significant Activity | 10 µM[1][2][3] |
| HEK-293 | Normal Human Embryonic Kidney | Not specified | Not specified[1][2][3] |
Note: The available literature reports concentrations at which "significant in vitro activity" was observed, rather than specific IC50 values. Further studies are required to establish precise IC50 values for a comprehensive comparative analysis.
The data suggests that the triple-negative breast cancer cell line, MDA-MB-231, is more sensitive to this compound than the estrogen receptor-positive MCF-7 cell line. The effect on the non-cancerous HEK-293 cell line was also investigated, which is crucial for assessing the compound's therapeutic index, though specific cytotoxicity data is not yet available.
Experimental Protocols
The following are generalized experimental methodologies that are typically employed to assess the anticancer effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., HEK-293) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, generally 24, 48, or 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound as described for the apoptosis assay.
-
Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Potential Signaling Pathways and Experimental Workflow
While the specific signaling pathways affected by this compound have not been elucidated, taxane-class compounds are known to primarily target microtubules, leading to cell cycle arrest and apoptosis. The diagrams below illustrate a generalized experimental workflow and a potential signaling pathway that could be investigated for this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Putative Signaling Pathway for Taxane-Induced Apoptosis.
Conclusion and Future Directions
This compound demonstrates promising and differential anticancer activity against breast cancer cell lines. The higher sensitivity of the triple-negative MDA-MB-231 cell line warrants further investigation, as this cancer subtype currently has limited targeted therapy options. Future research should focus on determining the precise IC50 values across a broader panel of cancer cell lines, elucidating the specific molecular signaling pathways through which this compound exerts its effects, and conducting further in vivo studies to validate its therapeutic potential. A comprehensive understanding of its mechanism of action will be critical for its potential development as a novel anticancer agent.
References
7-Deacetoxytaxinine J: A Comparative Analysis of Preclinical Efficacy
This guide provides a statistical validation and comparison of the experimental data for 7-Deacetoxytaxinine J, a taxane (B156437) diterpenoid, against the well-established chemotherapeutic agent, Paclitaxel. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as an anticancer agent.
In Vitro Cytotoxicity Assessment
The antitumor activity of this compound has been evaluated in vitro against human breast cancer cell lines. The following table summarizes the cytotoxic effects of this compound in comparison to Paclitaxel against the MCF-7 and MDA-MB-231 breast cancer cell lines.
| Compound | Cell Line | Concentration / IC50 | Reference |
| This compound | MCF-7 | Significant activity at 20 µM | [1] |
| MDA-MB-231 | Significant activity at 10 µM | [1] | |
| Paclitaxel | MCF-7 | IC50: ~3.5 µM | [2] |
| MDA-MB-231 | IC50: ~0.3 µM | [2] |
Mechanism of Action: Microtubule Stabilization
Taxanes, including this compound and Paclitaxel, exert their anticancer effects by interfering with the normal function of microtubules. These agents bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).
References
A Comparative Guide to the Extraction of 7-Deacetoxytaxinine J from Taxus Species: Ultrasound-Assisted vs. Supercritical Fluid Extraction
For Researchers, Scientists, and Drug Development Professionals
The extraction of bioactive compounds from natural sources is a critical first step in drug discovery and development. 7-Deacetoxytaxinine J, a member of the taxoid family of diterpenes found in yew (Taxus species), holds significant interest for its potential pharmacological activities. The choice of extraction methodology can profoundly impact the yield, purity, and overall efficiency of isolating this target molecule. This guide provides an objective comparison of two prominent extraction techniques: Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE), offering insights supported by experimental data for related taxoids.
Disclaimer
Direct comparative studies on the extraction of this compound are limited in publicly available literature. Therefore, this guide utilizes experimental data for other major taxoids, such as paclitaxel (B517696) and 10-deacetylbaccatin III, as a proxy to evaluate the relative performance of Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE). The fundamental principles and comparative advantages and disadvantages of these methods are broadly applicable to the extraction of taxoid derivatives.
Quantitative Data Comparison
The following table summarizes the key performance metrics of Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) for the recovery of taxoids from Taxus species.
| Parameter | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Utilizes high-frequency sound waves to induce acoustic cavitation, disrupting plant cell walls and enhancing solvent penetration. | Employs a supercritical fluid (typically CO2) as a solvent, which possesses properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix. |
| Typical Solvent | Ethanol (B145695), Methanol | Supercritical Carbon Dioxide (scCO2) with a co-solvent such as ethanol or methanol. |
| Extraction Time | 30 - 60 minutes | 1 - 4 hours |
| Temperature | 40 - 60 °C | 40 - 70 °C |
| Pressure | Atmospheric | 100 - 300 bar |
| Yield of Total Taxanes | Can reach up to 354.28 µg/g under optimized conditions. | Yields are highly dependent on pressure and co-solvent concentration. |
| Purity/Selectivity | Generally yields a crude extract requiring further purification. | Can be more selective than conventional solvent extraction, yielding a cleaner extract.[1] |
| Environmental Impact | Moderate, due to the use of organic solvents, though amounts may be less than conventional methods. | Low, as CO2 is non-toxic, non-flammable, and easily removed from the final product. |
| Advantages | Rapid extraction, lower energy consumption compared to conventional methods, and relatively low equipment cost. | Environmentally friendly ("green") extraction method, high selectivity, and tunable solvent properties. |
| Disadvantages | Can generate free radicals that may degrade sensitive compounds, and the crude extract often contains impurities. | High initial equipment cost and may require a co-solvent for efficient extraction of polar compounds. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Taxoids from Taxus Needles
This protocol is a generalized procedure based on optimized parameters reported in the literature.
1. Sample Preparation:
-
Dry the needles of the Taxus species at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried needles into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction:
-
Place a known quantity of the powdered Taxus needles (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent, typically an ethanol/water mixture (e.g., 80% ethanol), at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the vessel in an ultrasonic bath or use a probe-type sonicator.
-
Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power (e.g., 150 W) for a set duration (e.g., 45 minutes).
-
Maintain the extraction temperature at a controlled level (e.g., 50°C) using a water bath.
3. Post-Extraction Processing:
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.
-
The resulting crude extract can then be subjected to further purification steps, such as liquid-liquid partitioning or chromatography, to isolate this compound.
Supercritical Fluid Extraction (SFE) of Taxoids from Taxus Needles
This protocol outlines a general procedure for SFE based on published studies.
1. Sample Preparation:
-
Prepare the dried and powdered Taxus needles as described in the UAE protocol.
-
Pack the powdered plant material (e.g., 50 g) into the extraction vessel of the SFE system.
2. Extraction:
-
Pressurize the system with carbon dioxide to the desired supercritical pressure (e.g., 250 bar).
-
Heat the extraction vessel to the specified temperature (e.g., 50°C).
-
Introduce a co-solvent, such as ethanol (e.g., 5% by volume), into the supercritical CO2 stream to enhance the solubility of the polar taxoids.
-
Maintain a constant flow rate of the supercritical fluid mixture through the extraction vessel for a defined period (e.g., 2 hours).
3. Post-Extraction Processing:
-
De-pressurize the extract-laden supercritical fluid in a separator vessel, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.
-
Collect the precipitated extract from the separator.
-
The CO2 can be recycled back into the system.
-
The collected crude extract can be further purified using chromatographic techniques to isolate this compound.
Workflow Visualization
The following diagram illustrates a generalized workflow for the extraction and purification of taxoids, including this compound, from Taxus raw material.
Caption: General workflow for taxoid extraction and isolation.
Conclusion
Both Ultrasound-Assisted Extraction and Supercritical Fluid Extraction offer significant advantages over traditional solvent-based methods for the extraction of taxoids from Taxus species. UAE is a rapid and cost-effective technique that can significantly improve extraction efficiency. However, it may result in a less pure extract and potential degradation of thermolabile compounds. SFE, on the other hand, is a green and highly selective method that yields a cleaner product. The high initial investment for SFE equipment may be a limiting factor for some laboratories.
The choice between UAE and SFE will ultimately depend on the specific goals of the research or production process. For rapid screening and smaller-scale extractions where initial cost is a concern, UAE may be the preferred method. For large-scale production where purity, selectivity, and environmental sustainability are paramount, SFE presents a compelling alternative. Further research focusing specifically on the extraction of this compound would be beneficial to provide more targeted optimization of these promising techniques.
References
Safety Operating Guide
Personal protective equipment for handling 7-Deacetoxytaxinine J
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The required level of PPE varies depending on the handling activity.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding (in a ventilated enclosure) | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Goggles or face shield | NIOSH-certified respirator (e.g., N95) |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Goggles or face shield | Surgical mask (face shield recommended) |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Goggles or face shield | NIOSH-certified respirator if aerosolization is possible |
| Spill Cleanup | Double pair, heavy-duty, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Goggles and face shield | NIOSH-certified respirator (e.g., N95 or higher) |
Note: All PPE should be disposable and removed in a manner that prevents contamination.[1][2][3][4] Never reuse disposable PPE.[2]
Operational Plan: Step-by-Step Handling and Disposal
1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[1]
-
Don PPE: Wear a single pair of chemotherapy-tested gloves.[1]
-
Transport: Use a sealed, leak-proof secondary container to transport the agent to the designated storage area.[1]
-
Storage: Store at 2-8°C in a refrigerator, as indicated by supplier information.[5] The storage area should be clearly labeled as containing cytotoxic compounds and have restricted access.
2. Preparation and Handling (Compounding)
-
Work Area Preparation: Work should be performed on a disposable, plastic-backed absorbent pad to contain minor spills.[1]
-
Engineering Controls: All handling of the powdered form or solutions should occur within a ventilated enclosure, such as a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Don PPE: Wear double pairs of chemotherapy-tested gloves, an impermeable gown, a NIOSH-certified respirator, and a face shield or goggles.[1]
-
Labeling: Clearly label all prepared solutions with the compound's name, concentration, and date of preparation.[1]
3. Spill Management
-
Secure Area: Immediately restrict access to the spill area.
-
Don PPE: Put on a full set of spill-response PPE, including a NIOSH-certified respirator.[1]
-
Containment: Use a spill kit to contain and absorb the spill, working from the outer edge inward.[1]
-
Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a neutral detergent and water.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.[1]
4. Disposal Plan
Proper disposal of 7-Deacetoxytaxinine J and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1]
-
Waste Segregation: All items that come into contact with the compound, including gloves, gowns, absorbent pads, and labware, must be disposed of as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of cytotoxic waste.
Experimental Workflow
Caption: Workflow for handling this compound.
Disclaimer: The information provided is based on general best practices for handling cytotoxic compounds and should be supplemented by a thorough risk assessment and adherence to all institutional and regulatory guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
